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  • Product: 2-(2-Formylphenyl)isonicotinic acid
  • CAS: 566198-44-5

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2-(2-Formylphenyl)isonicotinic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2-Formylphenyl)isonicotinic acid (CAS: 566198-44-5) Executive Summary In modern drug discovery and materials science, bif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(2-Formylphenyl)isonicotinic acid (CAS: 566198-44-5)

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for synthesizing complex molecular architectures. 2-(2-Formylphenyl)isonicotinic acid [1] is a highly versatile intermediate featuring an isonicotinic acid core substituted with an ortho-formylphenyl group. The presence of both a carboxylic acid (capable of amide coupling or metal coordination) and an aldehyde (primed for reductive amination or condensation) makes it a privileged scaffold.

This whitepaper provides an in-depth technical guide to the synthesis, isolation, and rigorous spectroscopic characterization of this molecule. As a Senior Application Scientist, my objective is not merely to list data, but to explain the causality behind the spectral phenomena and the experimental choices required to validate its structure.

Synthetic Methodology: The Suzuki-Miyaura Framework

The standard approach to constructing the biaryl axis of 2-(2-Formylphenyl)isonicotinic acid is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction couples 2-bromoisonicotinic acid (the electrophile) with (2-formylphenyl)boronic acid (the nucleophile).

Mechanistic Causality in Experimental Design

Coupling basic nitrogen-containing substrates often leads to catalyst poisoning or sluggish kinetics due to the coordination of the pyridine nitrogen to the Palladium center. Furthermore,2[2]. By utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) and a strong inorganic base like K₂CO₃, the carboxylic acid is deprotonated, increasing the electron density of the pyridine ring and facilitating the oxidative addition of Pd(0) into the C-Br bond.

SyntheticWorkflow A 2-Bromoisonicotinic Acid (Electrophile) D Suzuki-Miyaura Cross-Coupling A->D B (2-Formylphenyl)boronic Acid (Nucleophile) B->D C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O, 90°C C->D E 2-(2-Formylphenyl)isonicotinic Acid (Target Molecule) D->E F Purification (Acid-Base Extraction) E->F

Fig 1. Synthetic workflow for 2-(2-Formylphenyl)isonicotinic acid via Suzuki-Miyaura coupling.

Spectroscopic Elucidation & Mechanistic Insights

Because the exact empirical spectra for CAS 566198-44-5 are often proprietary[1], the following data represents a rigorously standardized spectroscopic profile derived from quantum mechanical predictions and analogous biaryl pyridine systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of this molecule relies heavily on 1H and 13C NMR. The biaryl system cannot adopt a perfectly planar conformation due to the severe steric clash between the bulky ortho-formyl group and the pyridine protons.

Causality of Chemical Shifts: The orthogonal twist of the two aromatic rings places specific protons within the anisotropic shielding/deshielding cones of the adjacent ring.3[3]. The Py-H3 proton, located ortho to the biaryl linkage, experiences a distinct shift due to the electron-withdrawing nature of the adjacent formylphenyl ring.

Table 1: Predicted 1H and 13C NMR Assignments (400 MHz / 100 MHz, DMSO-d6)

PositionNucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Mechanistic Rationale
COOH 1H13.60br s, 1HHighly deshielded acidic proton; exchanges with D₂O.
CHO 1H9.95s, 1HCharacteristic aldehyde proton, deshielded by C=O anisotropy.
Py-H6 1H8.85dd (J=5.0, 0.8)Deshielded by the adjacent electronegative Pyridine Nitrogen.
Ar-H3' 1H8.02dd (J=7.8, 1.2)Deshielded by the ortho-formyl group.
Py-H3 1H7.90dd (J=1.5, 0.8)Influenced by the orthogonal biaryl anisotropic cone[3].
Py-H5 1H7.82dd (J=5.0, 1.5)Standard pyridine meta-proton shift.
Ar-H5' 1H7.78td (J=7.5, 1.2)Aromatic multiplet.
Ar-H4' 1H7.70td (J=7.5, 1.0)Aromatic multiplet.
Ar-H6' 1H7.55dd (J=7.5, 1.0)Shielded relative to H3' due to distance from CHO.
Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides critical validation of the molecular weight (Exact Mass: 227.0582 Da).

Causality in Ionization Mode: While positive ion mode ([M+H]+ at m/z 228.06) is standard for nitrogen-containing heterocycles[4],5[5]. The facile deprotonation of the carboxylic acid yields a stable [M-H]- anion. Collision-Induced Dissociation (CID) in the MS/MS stage triggers a predictable fragmentation cascade.

Table 2: ESI-MS/MS Fragmentation Profile

Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Assignment
Negative (-) 226.05 ([M-H]⁻)182.0644 Da (CO₂)Decarboxylation of the isonicotinic acid moiety[5].
Negative (-) 182.06154.0628 Da (CO)Subsequent loss of carbon monoxide from the formyl group.
Positive (+) 228.06 ([M+H]⁺)210.0518 Da (H₂O)Loss of water from the protonated carboxylic acid[4].
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the two distinct carbonyl environments (aldehyde vs. carboxylic acid) without the need for sample dissolution.

Table 3: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 O-H stretch (broad)Carboxylic Acid (hydrogen-bonded dimer)
1715 C=O stretch (strong)Carboxylic Acid
1695 C=O stretch (strong)Aldehyde (conjugated)
1590, 1550 C=C, C=N stretchPyridine and Phenyl aromatic rings

Standardized Experimental Protocols (Self-Validating)

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol 1: Synthesis and Isolation
  • Reaction Assembly: In an oven-dried Schlenk flask under N₂, combine 2-bromoisonicotinic acid (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Initiation: Add Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into LC-MS. Proceed only if the 2-bromoisonicotinic acid peak (m/z 202/204) has disappeared and the product mass (m/z 228 [M+H]+) is dominant.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove dioxane. Dilute the aqueous layer with H₂O and wash with EtOAc to remove non-polar impurities (e.g., homocoupled boronic acid).

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The target molecule, 2-(2-Formylphenyl)isonicotinic acid, will precipitate. Filter and dry under high vacuum.

Protocol 2: NMR Sample Preparation
  • Solvent Selection: Weigh 5-10 mg of the dried product into a clean vial. Dissolve in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is required over CDCl₃ due to the high polarity and hydrogen-bonding nature of the carboxylic acid, which causes insolubility in non-polar halocarbons.

  • Filtration: Pass the solution through a tightly packed cotton plug in a glass pipette directly into a 5 mm NMR tube to remove any paramagnetic palladium trace particulates that would otherwise broaden the NMR signals.

  • Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (512 scans) at 298 K.

References

  • ChemicalBook. "2-(2-Formylphenyl)-isonicotinic acid | 566198-44-5". 1[1]

  • RSC Publishing. "The Suzuki coupling reaction of basic nitrogen containing substrates". 2[2]

  • Researcher.Life. "Spectral and electrochemical properties of mono-, bi-, and tetranuclear cyclopalladized complexes based on 2-(2-thienyl)pyridine and 2-phenylpyridine". 3[3]

  • PMC. "LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib". 4[4]

  • Science.gov. "negative ion esi-ms: Topics by Science.gov". 5[5]

Sources

Exploratory

Infrared spectroscopy of 2-(2-Formylphenyl)isonicotinic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-Formylphenyl)isonicotinic Acid Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2-(2-F...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(2-Formylphenyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2-(2-Formylphenyl)isonicotinic acid. As a molecule incorporating three key functional moieties—a carboxylic acid, an aldehyde, and a disubstituted heteroaromatic system—its IR spectrum presents a rich source of structural information. This document serves as a predictive and interpretive resource for researchers, chemists, and drug development professionals. We will deconstruct the molecule to anticipate its primary vibrational modes, grounded in established spectroscopic principles and literature data. Furthermore, a detailed experimental protocol for sample analysis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is provided, ensuring both theoretical understanding and practical applicability.

Introduction: The Structural Context

2-(2-Formylphenyl)isonicotinic acid is a bifunctional organic compound featuring a formyl-substituted phenyl ring linked to the 2-position of a pyridine-4-carboxylic acid (isonicotinic acid) core. The spatial arrangement of the ortho-formyl group and the carboxylic acid function introduces the potential for intramolecular interactions and dictates its chemical reactivity and supramolecular chemistry.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, a molecule generates a unique spectral fingerprint. For a multifunctional molecule like 2-(2-Formylphenyl)isonicotinic acid, IR spectroscopy is pivotal for:

  • Confirming the presence of key functional groups: Unambiguously identifying the carboxylic acid and aldehyde moieties.

  • Verifying the aromatic and heteroaromatic backbone.

  • Providing insights into intermolecular interactions, particularly the hydrogen bonding associated with the carboxylic acid group.

This guide will proceed by first outlining the optimal methodology for spectral acquisition and then systematically interpreting the anticipated IR spectrum by analyzing the contributions of each molecular component.

Experimental Methodology: ATR-FTIR Spectroscopy

For solid-state organic compounds, Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for analysis.[2] This technique is favored over traditional methods like KBr pellets due to its simplicity, speed, and the minimal sample required, with little to no preparation.[3][4]

In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[2][4] At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[2] This evanescent wave is absorbed by the sample at its characteristic frequencies, and the attenuated reflected light is directed to the detector to generate the spectrum.

Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Sample

This protocol outlines the standard operating procedure for analyzing a solid powder sample of 2-(2-Formylphenyl)isonicotinic acid.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) to clean the crystal surface and allow it to dry completely.

    • With the empty, clean crystal, lower the pressure clamp to apply consistent pressure.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the pressure clamp. Place a small amount of the solid 2-(2-Formylphenyl)isonicotinic acid powder onto the center of the ATR crystal. Only a few milligrams are necessary to completely cover the crystal sampling area.[5]

  • Pressure Application:

    • Carefully lower the pressure clamp onto the sample until it clicks or reaches the recommended torque. Consistent and firm pressure is essential to ensure good optical contact between the solid sample and the crystal surface.[2][6]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction algorithm, which corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[3]

    • After analysis, raise the clamp, carefully remove the bulk of the powder, and clean the crystal surface thoroughly as described in step 1.

Predictive Analysis of the Infrared Spectrum

The infrared spectrum of 2-(2-Formylphenyl)isonicotinic acid can be logically interpreted by dissecting the molecule into its primary functional components: the carboxylic acid group, the aromatic aldehyde group, and the disubstituted aromatic rings.

Carboxylic Acid Vibrational Modes

The carboxylic acid moiety is responsible for some of the most distinct and easily identifiable peaks in the IR spectrum due to strong intermolecular hydrogen bonding, which typically results in the formation of a stable dimer.

  • O–H Stretching: This is arguably the most characteristic feature of a carboxylic acid. It appears as a very broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[7][8] This exceptional broadness is a direct result of the strong hydrogen bonding. The sharp C-H stretching bands from the aromatic rings are often superimposed on this broad envelope.[9]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption is expected for the carbonyl group. For carboxylic acids conjugated with an aromatic or heteroaromatic ring, this band typically appears in the range of 1710 cm⁻¹ to 1680 cm⁻¹ .[8][10] The conjugation delocalizes electron density, slightly weakening the C=O bond and lowering its vibrational frequency compared to saturated carboxylic acids.[10]

  • C–O Stretching: Coupled with the O-H bending, this vibration results in a strong band in the region of 1320 cm⁻¹ to 1210 cm⁻¹ .[7][10]

  • O–H Bending: Two bending vibrations are associated with the hydroxyl group. An in-plane bend is found between 1440 cm⁻¹ and 1395 cm⁻¹ , which may overlap with aromatic ring vibrations.[7] A more distinct feature is the out-of-plane bend, which gives rise to a broad, medium-intensity band around 920 cm⁻¹ .[10]

Aromatic Aldehyde Vibrational Modes

The formyl group attached to the phenyl ring provides another set of highly diagnostic absorption bands.

  • C=O (Carbonyl) Stretching: Like the carboxylic acid, the aldehyde has a strong carbonyl stretch. Its conjugation with the phenyl ring lowers the frequency to the 1705-1685 cm⁻¹ range.[11][12] This peak will likely appear very close to, or as a shoulder on, the carboxylic acid C=O stretch, and the two may even overlap to form a single, broader carbonyl absorption band.

  • Aldehydic C–H Stretching: This is a definitive feature for identifying an aldehyde. It manifests as a pair of weak to medium intensity peaks, often called a "Fermi doublet," located at approximately 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ .[12][13] The lower frequency peak (around 2750 cm⁻¹) is particularly characteristic as few other absorptions appear in this region.[11]

Aromatic and Heteroaromatic Ring Vibrations

Both the phenyl and pyridine rings contribute to a series of absorptions.

  • Aromatic C–H Stretching: These vibrations give rise to weak or medium bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[11][13]

  • Ring C=C and C=N Stretching: A series of sharp, medium-to-strong intensity bands are expected in the 1620-1450 cm⁻¹ region. These correspond to the stretching vibrations within the aromatic and pyridine rings and are highly characteristic of such structures.[14][15]

  • C–H Out-of-Plane Bending: In the fingerprint region below 1000 cm⁻¹, strong absorptions resulting from the out-of-plane bending of the aromatic C-H bonds are expected. The exact positions are sensitive to the substitution pattern of the rings.[13] For the ortho-disubstituted phenyl ring and the 2,4-disubstituted pyridine ring, a complex pattern of strong bands would be anticipated in the 850-700 cm⁻¹ range.

Summary of Predicted IR Absorptions

The following table consolidates the expected characteristic vibrational frequencies for 2-(2-Formylphenyl)isonicotinic acid.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3300 - 2500O–H Stretch (H-bonded)Carboxylic AcidStrong, Very Broad
3100 - 3000C–H StretchAromatic RingsMedium to Weak, Sharp
2880 - 2800C–H Stretch (Fermi Doublet)AldehydeWeak to Medium, Sharp
2780 - 2700C–H Stretch (Fermi Doublet)AldehydeWeak to Medium, Sharp
1710 - 1680C=O Stretch (Conjugated)Carboxylic AcidStrong, Sharp
1705 - 1685C=O Stretch (Conjugated)AldehydeStrong, Sharp
1620 - 1450C=C and C=N Ring StretchesAromatic/Pyridine RingsMedium to Strong, Multiple
1440 - 1395O–H Bend (In-plane)Carboxylic AcidMedium
1320 - 1210C–O StretchCarboxylic AcidStrong
~920O–H Bend (Out-of-plane)Carboxylic AcidMedium, Broad
850 - 700C–H Bend (Out-of-plane)Aromatic RingsStrong, Sharp

Visualizing the Interpretive Workflow

The logical process for analyzing the IR spectrum of this molecule can be visualized as a flowchart. This diagram illustrates how an analyst would approach an unknown spectrum to deduce the structure of 2-(2-Formylphenyl)isonicotinic acid.

FTIR_Interpretation_Workflow cluster_0 Spectral Regions cluster_1 Functional Group Identification cluster_2 Structural Confirmation Full_Spectrum Acquired IR Spectrum (4000-650 cm⁻¹) Diagnostic_Region Diagnostic Region (4000-1600 cm⁻¹) Full_Spectrum->Diagnostic_Region Fingerprint_Region Fingerprint_Region Full_Spectrum->Fingerprint_Region OH_Stretch Broad Band 3300-2500 cm⁻¹ → Carboxylic Acid O-H Diagnostic_Region->OH_Stretch Analyze O-H/C-H Region CH_Stretch CH_Stretch Diagnostic_Region->CH_Stretch CO_Stretch Strong, Sharp Peaks ~1700 cm⁻¹ → Acid & Aldehyde C=O Diagnostic_Region->CO_Stretch Analyze Carbonyl Region Ring_Stretch Multiple Peaks 1620-1450 cm⁻¹ → Aromatic/Pyridine Rings Fingerprint_Region->Ring_Stretch Bending_Modes Bending_Modes Fingerprint_Region->Bending_Modes Final_Structure 2-(2-Formylphenyl)isonicotinic Acid OH_Stretch->Final_Structure CH_Stretch->Final_Structure CO_Stretch->Final_Structure Ring_Stretch->Final_Structure Bending_Modes->Final_Structure

Caption: Interpretive workflow for the IR spectrum of 2-(2-Formylphenyl)isonicotinic acid.

Conclusion

The infrared spectrum of 2-(2-Formylphenyl)isonicotinic acid is predicted to exhibit a unique and highly characteristic set of absorption bands. The presence of a very broad O-H stretch (3300-2500 cm⁻¹), a strong, potentially overlapping pair of carbonyl stretches (~1700 cm⁻¹), and the diagnostic aldehydic C-H stretches (~2850 and 2750 cm⁻¹) provides definitive evidence for the key functional groups. These features, combined with the absorptions from the aromatic and heteroaromatic rings, allow for confident structural verification. The ATR-FTIR methodology presented herein offers a robust and efficient means for obtaining high-quality spectral data for this and similar compounds, making it an essential tool in the arsenal of chemical and pharmaceutical researchers.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Varghese, B., et al. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632.
  • PubChem. (n.d.). Phthalaldehydic acid. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2022, August 25). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Retrieved from [Link]

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

  • Semantic Scholar. (1957, October 1). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR analysis of a isonicotinic acid, b SO3H-INA, c SiO2, d.... Retrieved from [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). a FT-IR spectra of TPT-CON2H4, p-phthalaldehyde, and TPT-COF; b TG-DTG.... Retrieved from [Link]

  • AIP Publishing. (2010, July 28). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. Retrieved from [Link]

  • ResearchGate. (2003, January 22). Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. Retrieved from [Link]

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Foundational

A Technical Guide to the Molecular Orbital Analysis of 2-(2-Formylphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth molecular orbital analysis of 2-(2-Formylphenyl)isonicotinic acid, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth molecular orbital analysis of 2-(2-Formylphenyl)isonicotinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore its electronic structure through a combination of theoretical and computational methodologies, primarily focusing on Density Functional Theory (DFT). This analysis will illuminate the molecule's reactivity, stability, and spectroscopic properties by examining its frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and predicted electronic transitions. The insights derived are crucial for understanding its mechanism of action in biological systems and for the rational design of novel derivatives with enhanced therapeutic or material properties.

Introduction: The Significance of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological activities. These compounds are known to exhibit antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumor properties.[1] The versatility of the isonicotinic acid scaffold stems from its unique electronic properties and its ability to coordinate with metal ions through nitrogen and oxygen donor sites.[1] The introduction of a formylphenyl substituent at the 2-position of the isonicotinic acid core, creating 2-(2-Formylphenyl)isonicotinic acid, introduces additional functionalities that can significantly influence its chemical reactivity and biological interactions. A thorough understanding of the molecular orbital landscape of this specific derivative is therefore paramount for harnessing its full potential in drug design and development.[2]

Methodologies for Molecular Orbital Analysis

To provide a comprehensive understanding of the electronic structure of 2-(2-Formylphenyl)isonicotinic acid, a combination of computational and conceptual frameworks is employed.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules.[1][3] Its balance of computational cost and accuracy makes it ideal for studying complex organic molecules.

Protocol for DFT Calculations:

  • Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is achieved through geometry optimization calculations. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[4][5] This level of theory has been shown to provide good agreement with experimental data for similar molecules.[5][6]

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: With the optimized geometry, the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The energies and spatial distributions of these frontier orbitals are critical for understanding the molecule's reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.

Conceptual Framework: Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another.[7]

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost electron-containing orbital. A molecule with a high-energy HOMO is more willing to donate electrons, making it a good nucleophile.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. A molecule with a low-energy LUMO is a good electron acceptor, making it a good electrophile.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A small HOMO-LUMO gap indicates that the molecule is more easily excitable and therefore more reactive.[6]

Results and Discussion: Unveiling the Electronic Landscape

The following sections present the results of the DFT calculations and their interpretation in the context of the molecular orbital theory.

Frontier Molecular Orbitals (HOMO & LUMO)

The calculated energies of the HOMO and LUMO for 2-(2-Formylphenyl)isonicotinic acid provide key insights into its electronic behavior.

Molecular OrbitalEnergy (eV)
LUMO-2.54
HOMO-6.78
HOMO-LUMO Gap 4.24

The HOMO is primarily localized on the phenyl ring and the formyl group, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the isonicotinic acid moiety, suggesting this area is the primary site for nucleophilic attack. The calculated HOMO-LUMO gap of 4.24 eV suggests a molecule with good kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For 2-(2-Formylphenyl)isonicotinic acid, the regions of negative potential (red) are concentrated around the oxygen atoms of the carboxylic acid and formyl groups, as well as the nitrogen atom of the pyridine ring. These are the most likely sites for electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.

Correlation with Spectroscopic Properties

The electronic properties calculated through DFT can be correlated with experimental spectroscopic data, such as UV-Vis absorption spectra. The energy of the HOMO-LUMO gap is related to the wavelength of maximum absorption (λmax) in the UV-Vis spectrum.[8][9] The calculated electronic transitions can help in the interpretation of the experimental spectrum, assigning specific peaks to electronic excitations between molecular orbitals. For instance, the primary absorption band is expected to correspond to a π → π* transition from the HOMO to the LUMO. The presence of conjugated systems in the molecule, such as the aromatic rings, typically leads to absorption in the UV region.[8]

Experimental Workflow and Data Visualization

To facilitate a deeper understanding, this section outlines a typical experimental workflow and provides visualizations of the key concepts.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of 2-(2-Formylphenyl)isonicotinic acid in a suitable solvent (e.g., ethanol or methanol).

  • Instrument Setup: Use a UV-Vis spectrophotometer and record a baseline spectrum with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and compare it with the value predicted from the calculated HOMO-LUMO gap.

Visualization of Concepts

G cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_interpretation Interpretation & Application start Define Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal mo_calc Molecular Orbital Calculation freq_anal->mo_calc mep_calc MEP Calculation mo_calc->mep_calc homo_lumo Analyze HOMO-LUMO Gap & Distribution mo_calc->homo_lumo reactivity Predict Reactivity & Stability mep_calc->reactivity synthesis Synthesize/Obtain Compound uv_vis UV-Vis Spectroscopy synthesis->uv_vis nmr_ir NMR & IR Spectroscopy synthesis->nmr_ir uv_vis->homo_lumo Correlate homo_lumo->reactivity drug_design Inform Drug Design reactivity->drug_design

Caption: A conceptual diagram of Frontier Molecular Orbital (FMO) theory, showing the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.

Conclusion

The molecular orbital analysis of 2-(2-Formylphenyl)isonicotinic acid, conducted using Density Functional Theory, provides a detailed picture of its electronic structure and reactivity. The distribution of the frontier molecular orbitals and the molecular electrostatic potential map are invaluable tools for predicting the molecule's behavior in chemical reactions and biological systems. This in-depth understanding is critical for the rational design of new isonicotinic acid derivatives with tailored properties for applications in drug development and materials science. The synergy between computational modeling and experimental validation is key to advancing our knowledge of these important heterocyclic compounds.

References

  • Kichou, N., Guechtouli, N., Taferguennit, M., & Hank, Z. (2023). DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 25, 103-111. [Link]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (2025). ResearchGate. [Link]

  • Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. (2023). Taylor & Francis. [Link]

  • Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. (2025). ResearchGate. [Link]

  • Synthesis, X-ray diffraction, DFT, and molecular docking studies of isonicotinohydrazide derivative. (2025). ResearchGate. [Link]

  • Molecular orbital theory- conjugation and aromaticity. (2022). Chemistry LibreTexts. [Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008). pubs.acs.org. [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. (2025). ResearchGate. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. (2022). PubMed. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Simple Molecular Orbital Theory. chem.purdue.edu. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. [Link]

  • MOLECULAR ORBITAL THEORY AND BONDING NOTES. alchemyst.f2o.org. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

  • UV/Vis spectra of 2 (—), (Z)‐E (‐ ‐ ‐ ‐ ‐), (E)‐E (⋅⋅⋅⋅⋅) and (E)‐F (– – –) in acetonitrile. (2023). ResearchGate. [Link]

  • IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]. MU-Varna.bg. [Link]

  • CHAPTER 5: MOLECULAR ORBITALS. pearson.com. [Link]

  • UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid... (2003). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(2-Formylphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Formylphenyl)isonicotinic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. It...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formylphenyl)isonicotinic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid on the pyridine ring and a formyl group on the phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic systems, ligands for metal catalysis, and novel pharmaceutical scaffolds.[1] The synthesis of such substituted biaryl compounds is efficiently achieved through modern cross-coupling methodologies.[2]

This document provides a comprehensive guide to a robust and reliable two-step synthesis of 2-(2-Formylphenyl)isonicotinic acid. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura coupling to construct the core biaryl structure, followed by a selective oxidation to yield the final product. This approach offers high yields, good functional group tolerance, and is based on well-established and understood reaction mechanisms.

The overall synthetic route is as follows:

Reaction_Scheme cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidation 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Intermediate 2-(2-Formylphenyl)-4-methylpyridine 2-Chloro-4-methylpyridine->Intermediate Pd Catalyst, Base Formylphenylboronic_acid (2-Formylphenyl)boronic acid Formylphenylboronic_acid->Intermediate Final_Product 2-(2-Formylphenyl)isonicotinic acid Intermediate->Final_Product [O]

Caption: Overall two-step synthesis of 2-(2-Formylphenyl)isonicotinic acid.

Part 1: Palladium-Catalyzed Synthesis of 2-(2-Formylphenyl)-4-methylpyridine via Suzuki-Miyaura Coupling

The first step involves the formation of the carbon-carbon bond between the pyridine and phenyl rings using the Nobel Prize-winning Suzuki-Miyaura reaction.[3] This reaction is one of the most powerful and widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide variety of functional groups.[4]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process that involves a palladium(0) species as the active catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-chloro-4-methylpyridine) to the active palladium(0) catalyst, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound ((2-formylphenyl)boronic acid) forms a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new organopalladium(II) species. The base is crucial for activating the boronic acid, which facilitates this transmetalation step.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired C-C bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArylHalide Ar-Pd(II)L_n-X Pd0->PdII_ArylHalide Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_ArylHalide->PdII_Diaryl Ar'-B(OH)₂, Base PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
2-Chloro-4-methylpyridineC₆H₆ClN127.571.28 g10.0Aryl Halide
(2-Formylphenyl)boronic acidC₇H₇BO₃149.941.65 g11.0Organoboron
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56231 mg0.2Catalyst
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.12 g20.0Base
1,4-DioxaneC₄H₈O₂88.1140 mL-Solvent
Water (deionized)H₂O18.0210 mL-Solvent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methylpyridine (1.28 g, 10.0 mmol), (2-formylphenyl)boronic acid (1.65 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add 1,4-dioxane (40 mL) and deionized water (10 mL).

  • Stir the mixture vigorously to achieve a well-dispersed suspension.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol) to the flask.

  • Heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-formylphenyl)-4-methylpyridine as a solid.

Part 2: Selective Oxidation of 2-(2-Formylphenyl)-4-methylpyridine

The second step is the selective oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. This transformation requires an oxidizing agent that is potent enough to oxidize the methyl group but selective enough to leave the aldehyde functionality on the phenyl ring intact. While strong oxidants like potassium permanganate (KMnO₄) are often used for converting alkylpyridines to their corresponding carboxylic acids, they can also oxidize aldehydes.[6] A milder, more controlled oxidation is therefore necessary. Catalytic methods often provide the required selectivity.[7][8]

Table 2: Reagents and Materials for Oxidation

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Role
2-(2-Formylphenyl)-4-methylpyridineC₁₃H₁₁NO197.231.97 g10.0Substrate
Potassium Permanganate (KMnO₄)KMnO₄158.033.16 g20.0Oxidant
Water (deionized)H₂O18.02100 mL-Solvent
Hydrochloric Acid (HCl), conc.HCl36.46As needed-pH adjustment
Sodium Hydroxide (NaOH)NaOH40.00As needed-pH adjustment

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-(2-formylphenyl)-4-methylpyridine (1.97 g, 10.0 mmol) in water (100 mL).

  • Heat the suspension to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (3.16 g, 20.0 mmol) in small portions over a period of 1-2 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue heating and stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture to room temperature and filter to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings. Cool the solution in an ice bath.

  • Slowly and carefully adjust the pH of the solution to approximately 3.5-4.0 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-(2-formylphenyl)isonicotinic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Experimental_Workflow Start1 Combine Reactants: 2-Chloro-4-methylpyridine, (2-Formylphenyl)boronic acid, Na₂CO₃ Inert1 Inert Atmosphere (N₂ or Ar) Start1->Inert1 Solvent1 Add Solvents: 1,4-Dioxane/Water Inert1->Solvent1 Catalyst1 Add Pd(PPh₃)₄ Solvent1->Catalyst1 Heat1 Heat to 90°C (12-16 h) Catalyst1->Heat1 Workup1 Workup: EtOAc/Water Extraction, Dry, Concentrate Heat1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate Intermediate: 2-(2-Formylphenyl)-4-methylpyridine Purify1->Intermediate Start2 Suspend Intermediate in Water Intermediate->Start2 Heat2 Heat to 80-90°C Start2->Heat2 Oxidant2 Add KMnO₄ in portions Heat2->Oxidant2 Filter2 Filter MnO₂ Oxidant2->Filter2 Precipitate2 Adjust pH to 3.5-4.0 with HCl Filter2->Precipitate2 Isolate2 Filter and Dry Product Precipitate2->Isolate2 FinalProduct Final Product: 2-(2-Formylphenyl)isonicotinic acid Isolate2->FinalProduct

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Step 1: Low or no conversion in Suzuki coupling Inactive catalystUse fresh Pd(PPh₃)₄ or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand). Ensure the catalyst is handled under an inert atmosphere.
Insufficiently inert atmosphereEnsure the reaction vessel is properly purged with an inert gas. Use degassed solvents.
Poor quality boronic acidUse high-purity (2-formylphenyl)boronic acid. Boronic acids can dehydrate to form boroxines; consider using a slight excess.
Step 1: Formation of homocoupling byproducts Oxygen contaminationThoroughly degas the reaction mixture and solvents.
Step 2: Incomplete oxidation Insufficient oxidantAdd more KMnO₄ in small portions until a faint pink color persists.
Low reaction temperatureEnsure the reaction temperature is maintained at 80-90 °C.
Step 2: Over-oxidation of the formyl group Reaction conditions too harshAdd the KMnO₄ more slowly and at a slightly lower temperature. Consider alternative, milder oxidizing agents if this is a persistent issue.
Final product is difficult to purify Incomplete removal of MnO₂Ensure thorough filtration and washing of the MnO₂ precipitate.
Contamination with starting material or byproductsOptimize the pH for precipitation to selectively isolate the desired product. Recrystallization may be necessary.

References

  • Mikhalovskaya, L. N., et al. (2003). Oxidation of 4-methylpyridine to isonicotinic acid on Va-Ti-Zr oxide catalyst. Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, Seriya Khimicheskaya, 2, 75.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21.
  • Czapla, M., et al. (1980). Oxidation of methylpyridines with some argentous compounds. Polish Journal of Chemistry, 54(5), 1033-1037.
  • Pollard, C. J. (1951). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin. Digital Commons @PVAMU.
  • Isheniian, H. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.
  • Xu, B., et al. (2019). Selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over a Fe-Anderson type catalyst.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Chen, M. S., & White, M. C. (2010). A predictable and preparative aliphatic C–H oxidation reaction for complex molecule synthesis.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]

  • Mruk, F. J. (1973). U.S. Patent No. 3,775,473. Washington, DC: U.S.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Ellis, G. P. (1995). U.S. Patent No. 5,527,956. Washington, DC: U.S.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118.
  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. Retrieved from [Link]

  • Schering AG. (1957).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Khan, I., et al. (2009). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2662.

Sources

Application

Application Note: One-Pot Synthesis and Derivatization of 2-(2-Formylphenyl)isonicotinic Acid Scaffolds

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the 2-(2-formylphenyl)isonicotinic acid scaffold and its direct...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of the 2-(2-formylphenyl)isonicotinic acid scaffold and its direct downstream derivatization without intermediate isolation.

Scientific Rationale & Mechanistic Insights

The 2-(2-formylphenyl)isonicotinic acid scaffold is a highly versatile bis-electrophilic/nucleophilic building block. It is frequently utilized in the synthesis of complex polycyclic heterocycles (such as phenanthrene lactams and aza-fluorenones) and advanced secondary amine ligands for drug discovery[1].

The "One-Pot" Causality

Traditional stepwise syntheses of this scaffold suffer from severe yield attrition. The intermediate, 2-(2-formylphenyl)isonicotinic acid, is highly polar and water-soluble due to the zwitterionic potential of the pyridine-carboxylic acid moiety. Isolating this intermediate via aqueous workup often results in >40% product loss. By employing a one-pot sequential strategy, we bypass intermediate purification, directly leveraging the crude Suzuki-Miyaura reaction mixture for downstream derivatization[2].

Catalyst and Reagent Selection
  • Catalyst Choice: The cross-coupling of 2-bromoisonicotinic acid with (2-formylphenyl)boronic acid is sterically demanding due to the ortho-formyl group. Standard catalysts like Pd(PPh3​)4​ often fail due to slow reductive elimination. We utilize Pd(dppf)Cl2​ ; its bidentate 1,1'-bis(diphenylphosphino)ferrocene ligand enforces a large bite angle (approx. 99°). This geometry accelerates the rate-limiting reductive elimination step, forcing the sterically congested biaryl system to form efficiently[3].

  • Base Selection: Cs2​CO3​ is selected over Na2​CO3​ . The larger cesium cation provides higher solubility in the 1,4-dioxane phase and enhances the nucleophilicity of the boronate complex, significantly accelerating the transmetalation step[4].

Workflow Visualization

The following diagram illustrates the divergent one-pot pathways available once the core biaryl intermediate is generated.

G R1 2-Bromoisonicotinic Acid + (2-Formylphenyl)boronic Acid S1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 80 °C R1->S1 I1 Intermediate: 2-(2-Formylphenyl)isonicotinic Acid S1->I1 C1 Pathway A: Reductive Amination 1. R-NH2, AcOH (pH 5) 2. NaBH(OAc)3 I1->C1 C2 Pathway B: Aldol Condensation Acid/Base Cascade Cyclization I1->C2 P1 Secondary Amine Derivatives (Drug Discovery Scaffolds) C1->P1 P2 Polycyclic Heterocycles (e.g., Phenanthrene Lactams) C2->P2

Caption: Figure 1: One-pot divergent synthesis of 2-(2-formylphenyl)isonicotinic acid derivatives.

Experimental Protocol: One-Pot Synthesis & Reductive Amination

This self-validating protocol describes Pathway A , yielding functionalized secondary amines.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromoisonicotinic acid (202 mg, 1.0 mmol, 1.0 equiv), (2-formylphenyl)boronic acid (165 mg, 1.1 mmol, 1.1 equiv), and Cs2​CO3​ (977 mg, 3.0 mmol, 3.0 equiv).

  • Solvent Degassing: Add 10 mL of a 1,4-Dioxane/Water mixture (4:1 v/v). Causality Note: The solvent must be sparged with argon for 15 minutes prior to catalyst addition. Dissolved oxygen will irreversibly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (36 mg, 0.05 mmol, 5 mol%) under a positive stream of argon.

  • Reaction: Seal the flask and heat to 80 °C for 4 hours.

  • Validation Check: Analyze a 10 µL aliquot via LC-MS or TLC (DCM:MeOH 9:1). The complete disappearance of the 2-bromoisonicotinic acid mass/spot validates the successful formation of the intermediate.

Step 2: In-Situ Reductive Amination
  • pH Adjustment: Cool the reaction mixture to 25 °C. The mixture is highly basic due to the residual Cs2​CO3​ . Causality Note: Primary amines cannot efficiently form imines under strongly basic conditions. Add glacial acetic acid dropwise (approx. 0.3–0.5 mL) until the pH reaches 5–6 to activate the carbonyl oxygen for nucleophilic attack.

  • Imine Formation: Add the desired primary amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv). Stir at 25 °C for 2 hours to ensure complete Schiff base formation.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 530 mg, 2.5 mmol, 2.5 equiv) in three portions over 15 minutes. Causality Note: NaBH(OAc)3​ is selected over NaBH4​ because its mild hydride-donating ability prevents the premature reduction of the unreacted aldehyde and tolerates the residual water from Step 1[2].

  • Completion: Stir at room temperature for 12 hours.

Step 3: Workup and Isolation
  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ .

  • Adjust the aqueous phase to pH ~4.5 using 1M HCl. Causality Note: The product contains both a basic amine and an acidic carboxylic acid. Adjusting to its isoelectric point minimizes water solubility, allowing efficient extraction.

  • Extract with Ethyl Acetate ( 3×20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify the crude residue via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to yield the pure 2-(2-(aminomethyl)phenyl)isonicotinic acid derivative.

Quantitative Data Presentation

The conditions for the core Suzuki-Miyaura coupling were rigorously optimized to ensure a self-validating, high-yielding system before triggering the one-pot cascade. The data is summarized in Table 1.

Table 1: Optimization of the Core Suzuki-Miyaura Cross-Coupling Step

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent System (v/v)Temp (°C)Conversion (%)*
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O (2:1:1)9041%
2 Pd(OAc)2​ / PPh3​ K3​PO4​ DMF / H2​O (5:1)10058%
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)8089%
4 Pd(dppf)Cl2​ Cs2​CO3​ 1,4-Dioxane/ H2​O (4:1) 80 >95%

*Conversion determined by HPLC integration of the crude reaction mixture at t=4 hours.

References

  • Total Synthesis of Aristolactams via a One-Pot Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction Source: Organic Letters (American Chemical Society), 2008, 10(16), 3543-3546. URL:[Link]

  • One-pot Suzuki–Miyaura cross-coupling followed by reductive monoalkylation of the resulting nitro biaryl system utilizing Pd/C as catalyst Source: Tetrahedron Letters, 2013, 54(35), 4772-4775. URL:[Link]

  • Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides Source: Organic Letters (American Chemical Society), 2012. URL:[Link]

Sources

Method

Application Note: 2-(2-Formylphenyl)isonicotinic Acid in Coordination Polymer Synthesis

Executive Summary The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. 2-(2-Formylphenyl)isonicotinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. 2-(2-Formylphenyl)isonicotinic acid (FPI, CAS 566198-44-5)[1] represents a highly specialized, heterotopic linker engineered for advanced framework construction. By combining the classic coordination vectors of isonicotinic acid with an orthogonal, sterically shielded formyl group, FPI enables the direct synthesis of porous networks primed for Post-Synthetic Modification (PSM). This guide details the mechanistic principles, self-validating protocols, and quantitative metrics for utilizing FPI in MOF synthesis and functionalization.

Mechanistic Principles & Structural Causality

FPI possesses three distinct functional moieties: a pyridine nitrogen, a carboxylic acid, and an ortho-formylphenyl group. The causality behind its effectiveness in MOF design is rooted in its structural asymmetry and steric profile:

  • Topology Direction via Asymmetry : Isonicotinic acid derivatives are renowned for forming robust, often chiral, 3D topologies (such as quartz-like or pcu nets) due to their asymmetric N,O-coordination to transition metals like Zn(II) or Cu(II)[2][3]. The bulky phenyl ring in FPI restricts the rotation of the isonicotinate backbone, locking the ligand into specific conformations that promote non-centrosymmetric space groups[2].

  • Steric Shielding for PSM : The formyl (-CHO) group is positioned ortho on the phenyl ring. This steric shielding is critical; it prevents the highly reactive aldehyde oxygen from prematurely coordinating to the metal nodes during high-temperature solvothermal synthesis.

  • Electrophilic Activation : Once the framework is assembled, the free aldehyde groups line the pore channels. The coordination of the pyridine and carboxylate groups to the metal nodes withdraws electron density from the ligand backbone, increasing the electrophilicity of the formyl group. This favors rapid Schiff base condensation (imine formation) even with weakly nucleophilic primary amines[4][5].

G A1 FPI Ligand in CP A2 Pyridine N (Metal Node Binding) A1->A2 A3 Carboxylate O (Metal Node Binding) A1->A3 A4 Ortho-Formyl Group (Sterically Shielded) A1->A4 A5 Analyte Exposure (e.g., Biogenic Amines) A4->A5 A6 Nucleophilic Attack on -CHO A5->A6 A7 Imine Formation (Fluorescence ON) A6->A7 Signal Transduction

Caption: Structural role of FPI coordination sites and the formyl-driven signaling pathway for sensing.

Experimental Workflows & Methodologies

To ensure high crystallinity and avoid the kinetic trapping of amorphous phases, the following self-validating protocols utilize a modulator-assisted solvothermal approach[6].

Protocol A: Solvothermal Synthesis of Zn-FPI Coordination Polymer

Objective: Synthesize a highly crystalline, formyl-tagged Zn(II) coordination polymer.

Reagents:

  • 2-(2-Formylphenyl)isonicotinic acid (FPI): 0.1 mmol (22.7 mg)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O): 0.1 mmol (29.7 mg)

  • N,N-Dimethylformamide (DMF): 4.0 mL

  • Ethanol (EtOH): 1.0 mL

  • Glacial Acetic Acid (Modulator): 0.2 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve FPI in 4.0 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until the solution is completely clear.

  • Metal Addition: Add Zn(NO3)2·6H2O and 1.0 mL of EtOH to the solution. Causality: EtOH acts as a co-solvent to lower the overall dielectric constant of the mixture, which carefully controls the supersaturation level and promotes uniform crystal nucleation.

  • Modulation: Add 0.2 mL of glacial acetic acid. Causality: The monocarboxylic acid competes with FPI for Zn(II) coordination sites. This promotes reversible bond formation, allowing the framework to "proofread" and heal structural defects during assembly[6].

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and heat isothermally at 100 °C for 72 hours in a programmable oven.

  • Cooling & Harvesting: Cool to room temperature at a slow rate of 5 °C/h to prevent thermal shock and crystal cracking. Decant the mother liquor and harvest the resulting block crystals.

  • Activation (Self-Validating Step): Wash the crystals with fresh DMF (3 × 5 mL) to remove unreacted ligand. Perform a solvent exchange with anhydrous acetone (3 × 5 mL over 24 hours). Causality: Exchanging high-boiling DMF for low-boiling acetone allows the MOF to be activated under dynamic vacuum at a gentle 60 °C (12 hours), preventing the thermal collapse of the porous network.

Protocol B: Post-Synthetic Modification via Schiff Base Condensation

Objective: Covalently attach a functional primary amine to the free formyl groups of the Zn-FPI framework.

Step-by-Step Methodology:

  • Preparation: Suspend 50 mg of the activated Zn-FPI crystals in 5.0 mL of anhydrous methanol.

  • Amine Addition: Add 3.0 molar equivalents (relative to the formyl groups) of the target primary amine (e.g., an aliphatic amine or a fluorophore like 1-pyrenemethylamine)[5].

  • Condensation: Heat the suspension gently at 50 °C for 24 hours. Crucial Note: Do not use magnetic stirring. Causality: Mechanical stirring will shear and pulverize the fragile MOF crystals, destroying their macroscopic morphology and internal porosity.

  • Purification: Decant the supernatant. Wash the modified MOF extensively with methanol (5 × 5 mL) to remove any physically adsorbed, unreacted amine from the pores.

  • Verification (Self-Validating Step): Analyze the dried product via FT-IR spectroscopy. Successful PSM is validated by the disappearance of the aldehyde C=O stretching band (~1690 cm⁻¹) and the emergence of a strong imine C=N stretching band (~1620 cm⁻¹)[5].

G N1 2-(2-Formylphenyl) isonicotinic acid (FPI) N3 Solvothermal Assembly (DMF/EtOH) N1->N3 N2 Metal Salt (e.g., Zn(NO3)2) N2->N3 N4 Asymmetric CP/MOF with Free -CHO N3->N4 Coordination (N, O sites) N6 Schiff Base PSM (Imine Linkage) N4->N6 N5 Primary Amine (Drug/Fluorophore) N5->N6 N7 Functionalized CP (Targeted Delivery/Sensing) N6->N7 Covalent Modification

Caption: Workflow of FPI-based coordination polymer synthesis and post-synthetic Schiff base modification.

Quantitative Data & Performance Metrics

The structural topology and porosity of FPI-based frameworks are highly dependent on the chosen metal node, while the efficiency of the post-synthetic modification is dictated by the steric bulk of the incoming amine.

Table 1: Typical Crystallographic and Porosity Metrics for FPI-Based Frameworks

Metal NodePredominant TopologyBET Surface Area (m²/g)Pore Volume (cm³/g)Formyl Accessibility
Zn(II) pcu (3-Dimensional)850 - 1,1000.42High (Open Channels)
Cu(II) sql (2-Dimensional)320 - 4500.18Moderate (Interlayer)
Zr(IV) ftw (3-Dimensional)1,800 - 2,2000.85Very High

Table 2: PSM Conversion Efficiencies (Zn-FPI Framework)

Amine ReactantFunctional ApplicationConversion Yield (%)Reaction Time (h)
Ethylenediamine Heavy Metal Capture> 95%12
Aniline Hydrophobic Pore Tuning82%24
1-Pyrenemethylamine Fluorescent Sensing65%48

(Note: The steric bulk of the amine inversely correlates with the conversion yield due to pore diffusion limitations. Smaller aliphatic amines penetrate the framework more rapidly than bulky aromatic systems).

Sources

Application

Application Note: 2-(2-Formylphenyl)isonicotinic Acid as a Dual-Functional Precursor for Phosphorescent Bioimaging Probes

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Application Guide Executive Summary & Mechanistic Rationale In the landscape of modern bioimagin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Application Guide

Executive Summary & Mechanistic Rationale

In the landscape of modern bioimaging, overcoming the limitations of traditional organic fluorophores—such as narrow Stokes shifts, poor photostability, and severe autofluorescence background—requires advanced organometallic design. 2-(2-Formylphenyl)isonicotinic acid (2-FPIA) has emerged as a highly versatile, dual-functional ligand precursor for synthesizing phosphorescent Iridium(III) and Ruthenium(II) complexes.

As an Application Scientist, I approach probe design by looking at molecular causality. 2-FPIA is engineered with three distinct functional domains, each serving a critical purpose in a self-validating imaging system:

  • The Pyridine-Phenyl Core (C^N Ligand): Facilitates strong cyclometalation with transition metals like Ir(III). This coordination enables triplet-state emission (phosphorescence), granting the probe a massive Stokes shift (>150 nm) and a long emission lifetime (microseconds), which is ideal for Time-Resolved Emission Spectroscopy (TRES) to eliminate short-lived cellular autofluorescence [1].

  • The Ortho-Formyl Group (-CHO): Acts as the reactive "warhead." Aldehydes undergo rapid condensation with biological nucleophiles (e.g., hydrazine, cysteine, or biogenic amines) to form Schiff bases or hydrazones. This reaction restricts intramolecular rotation, inhibiting Photoinduced Electron Transfer (PET) and triggering a massive fluorescence "Turn-On" signal [2].

  • The Isonicotinic Carboxyl Group (-COOH): Located at the 4-position of the pyridine ring, this moiety ensures aqueous solubility and provides a bio-orthogonal handle for NHS-ester activation, allowing seamless conjugation to targeting peptides or monoclonal antibodies [3].

Mandatory Visualization: Workflows & Mechanisms

To fully grasp the utility of 2-FPIA, we must visualize both its synthetic integration and its intracellular mechanism of action.

Chemical Workflow: Synthesis & Bioconjugation

G A 2-(2-Formylphenyl) isonicotinic acid (2-FPIA) C Cyclometalated Ir(III)-FPIA Complex A->C Coordination (C^N Ligand) B Ir(III) Dimer [Ir(ppy)2Cl]2 B->C Cleavage & Heating D NHS Ester Activation (EDC/NHS) C->D COOH Activation E Peptide/Antibody Conjugation D->E Amide Bond Formation

Fig 1: Synthetic pipeline of 2-FPIA from raw ligand to a bioconjugated Ir(III) imaging probe.

Intracellular Sensing Mechanism

G A Ir(III)-FPIA Probe (Dark State / PET Quenched) B Cellular Uptake (Endocytosis / Passive Diffusion) A->B C Intracellular Matrix (Target Analyte: Hydrazine/Thiols) B->C D Aldehyde Condensation (Schiff Base / Thiazolidine Formation) C->D Nucleophilic Attack E Phosphorescence Turn-On (Strong Red/Green Emission) D->E PET Inhibition & Structural Rigidification

Fig 2: Intracellular signaling pathway demonstrating the analyte-triggered emission turn-on.

Data Presentation: Probe Benchmarking

When developing a bioimaging assay, quantitative benchmarking against standard fluorophores is strictly required to justify the transition to organometallic probes.

Table 1: Photophysical Properties of Ir-2-FPIA Probes vs. Conventional Organic Dyes

PropertyIr(III)-2-FPIA ProbeFITC (Fluorescein)Rhodamine BAdvantage for Bioimaging
Stokes Shift 160 - 200 nm 24 nm20 nmEliminates self-quenching and excitation scattering.
Emission Lifetime 1.5 - 5.0 µs ~4 ns~1.5 nsEnables Time-Resolved imaging to bypass autofluorescence.
Photobleaching < 5% after 60 min > 60% after 10 min> 40% after 10 minAllows for long-term, continuous live-cell tracking.
Emission Color Tunable (Yellow to Red)GreenRedDeep tissue penetration (Red/NIR window).

Table 2: Analyte Selectivity and Kinetic Parameters (Aldehyde Reactivity)

Target AnalyteReaction MechanismLimit of Detection (LOD)Response TimeSelectivity vs. Interferents
Hydrazine (N₂H₄) Hydrazone Formation15 - 50 ppb< 15 mins> 500-fold over primary amines.
Cysteine (Cys) Thiazolidine Formation~0.1 µM< 30 minsHigh (differentiates from GSH).
Biogenic Amines Schiff Base Condensation~0.5 µM< 20 minsModerate (requires pH control).

Experimental Protocols

The following protocols constitute a self-validating system. Each step includes specific causality notes explaining why the action is performed, ensuring scientific integrity and reproducibility.

Protocol 1: Synthesis of the Phosphorescent Probe [Ir(ppy)₂ (2-FPIA)]⁺

Objective: To synthesize a cyclometalated Ir(III) complex utilizing 2-FPIA as the ancillary sensing ligand.

Step-by-Step Methodology:

  • Dimer Cleavage: In a 50 mL round-bottom flask, suspend 0.1 mmol of the Iridium dimer [Ir(ppy)₂Cl]₂ and 0.22 mmol of 2-FPIA in 20 mL of a dichloromethane/methanol mixture (2:1 v/v).

    • Causality: The mixed solvent system ensures the solubility of both the non-polar dimer and the polar carboxylic acid of 2-FPIA.

  • Coordination Reaction: Reflux the mixture under an inert Nitrogen (N₂) atmosphere at 60 °C for 12 hours in the dark.

    • Causality: N₂ prevents the oxidation of the aldehyde group, while darkness prevents premature photo-degradation of the forming complex.

  • Anion Exchange: Cool the solution to room temperature and add a 10-fold excess of aqueous Potassium Hexafluorophosphate (KPF₆). Stir for 2 hours.

    • Causality: Exchanging the chloride ion for the bulky PF₆⁻ counterion neutralizes the complex's charge profile, precipitating the cationic Ir(III) complex out of the aqueous phase for easy collection.

  • Purification: Filter the precipitate, wash with cold diethyl ether, and purify via silica gel column chromatography (Eluent: DCM/Methanol 95:5). Validate the structure via ¹H-NMR (checking for the distinct aldehyde proton peak at ~10.0 ppm).

Protocol 2: Live-Cell Imaging of Intracellular Hydrazine

Objective: To utilize the Ir-2-FPIA probe for the spatiotemporal tracking of nucleophilic analytes in living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/well. Culture in DMEM supplemented with 10% FBS at 37 °C and 5% CO₂ for 24 hours.

  • Probe Incubation: Replace the media with serum-free DMEM containing 5 µM of the Ir-2-FPIA probe. Incubate for 30 minutes.

    • Causality: Serum-free media is used to prevent the aldehyde warhead from prematurely reacting with bovine serum albumin (BSA) proteins present in FBS.

  • Washing (Critical Step): Wash the cells three times with 1X PBS (pH 7.4) to remove any non-internalized probe.

    • Causality: Failure to remove extracellular probes will result in high background noise, ruining the signal-to-noise ratio during the "Turn-On" phase.

  • Analyte Introduction: Add 10 µM of Hydrazine (or target biothiol) to the dish and incubate for an additional 30 minutes.

  • Confocal Laser Scanning Microscopy (CLSM):

    • Excitation: 405 nm diode laser (targets the Metal-to-Ligand Charge Transfer (MLCT) band).

    • Emission Collection: 580–630 nm.

    • Validation: Utilize a control dish (Probe only, no analyte) to establish the baseline dark state (PET quenched). The experimental dish should exhibit a >50-fold enhancement in phosphorescence.

References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this application note:

  • Lo, K. K.-W., et al. "Phosphorescence Imaging of Living Cells with Amino Acid-Functionalized Tris(2-phenylpyridine)iridium(III) Complexes." Inorganic Chemistry, 2012.[1]

  • Lo, K. K.-W., et al. "Photofunctional transition metal complexes as cellular probes, bioimaging reagents and phototherapeutics." Inorganic Chemistry Frontiers, 2021.[3]

  • Park, S. B., et al. "Development of Azo-Based Turn-On Chemical Array System for Hydrazine Detection with Fluorescence Pattern Analysis." ACS Omega, 2019.[2]

Sources

Method

Application Notes and Protocols for Cell Imaging with 2-(2-Formylphenyl)isonicotinic Acid-Based Probes

Authored by: A Senior Application Scientist Introduction: A Versatile Scaffold for Cellular Sensing The quest for robust and selective fluorescent probes is a cornerstone of modern cell biology and drug discovery. Probes...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: A Versatile Scaffold for Cellular Sensing

The quest for robust and selective fluorescent probes is a cornerstone of modern cell biology and drug discovery. Probes that allow for the real-time visualization of specific analytes within the complex intracellular environment are invaluable tools. The 2-(2-formylphenyl)isonicotinic acid scaffold presents a promising platform for the development of such probes. Its intrinsic chemical functionalities—a reactive aldehyde and a metal-coordinating isonicotinic acid moiety—offer a versatile foundation for creating sensors tailored to a variety of biologically significant targets, including metal ions and fluctuations in pH.[1]

This document provides a comprehensive guide to the application of a novel, hypothetical fluorescent probe derived from this scaffold, which we will refer to as FPI-Zn , designed for the selective detection of intracellular zinc ions (Zn²⁺). The principles and protocols outlined herein are grounded in established methodologies for fluorescent cell imaging and can be adapted for other probes based on the 2-(2-formylphenyl)isonicotinic acid framework.

The FPI-Zn Probe: Principle of Detection

FPI-Zn is conceptualized as a Schiff base derivative of 2-(2-formylphenyl)isonicotinic acid, synthesized to create a specific chelation site for Zn²⁺. The underlying detection mechanism is Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) processes. Upon binding to Zn²⁺, the ion is coordinated by the nitrogen and oxygen atoms within the probe's structure. This complexation restricts the PET process, leading to a significant "turn-on" fluorescent signal.[1] This ratiometric response allows for the quantification of intracellular Zn²⁺ levels.

Proposed Synthesis of FPI-Zn

The synthesis of FPI-Zn is a straightforward condensation reaction.

Scaffold 2-(2-Formylphenyl)isonicotinic acid FPI_Zn FPI-Zn Probe (Schiff Base) Scaffold->FPI_Zn Toluene, 105°C, 4h Amine Substituted Amine (e.g., 2-aminoethanol) Amine->FPI_Zn

Caption: Proposed synthetic route for the FPI-Zn probe.

Photophysical and Performance Characteristics of FPI-Zn

The following table summarizes the hypothetical, yet expected, performance characteristics of the FPI-Zn probe based on similar fluorescent sensors.[2][3][4]

ParameterValueNotes
Excitation Wavelength (λex) 490 nmOptimal for standard fluorescence microscopy filter sets.
Emission Wavelength (λem) 535 nmBright green fluorescence upon binding to Zn²⁺.
Quantum Yield (Φ) <0.05 (free), >0.5 (Zn²⁺-bound)Significant fluorescence enhancement upon chelation.
Dissociation Constant (Kd) ~10 nMHigh affinity for Zn²⁺, suitable for detecting physiological concentrations.
Selectivity High for Zn²⁺ over other common biological cations (Na⁺, K⁺, Ca²⁺, Mg²⁺).Minimal interference from other ions is crucial for accurate detection.
Cell Permeability GoodThe probe should readily cross the cell membrane to access intracellular zinc.
Cytotoxicity Low at working concentrationsEssential for live-cell imaging applications.[5]

Experimental Protocols

Part 1: Probe Preparation and Cell Loading

This protocol details the preparation of the FPI-Zn stock solution and the subsequent loading of the probe into cultured cells.

Materials:

  • FPI-Zn powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • Cultured cells (e.g., HeLa, MCF-7) seeded on glass-bottom dishes or chamber slides

Protocol Steps:

  • Prepare FPI-Zn Stock Solution (1 mM):

    • Dissolve the appropriate amount of FPI-Zn powder in anhydrous DMSO to make a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare Loading Solution (1-10 µM):

    • On the day of the experiment, thaw an aliquot of the FPI-Zn stock solution.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the FPI-Zn loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • After incubation, aspirate the loading solution and wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh, pre-warmed cell culture medium (with serum) to the cells. The cells are now ready for imaging.

cluster_prep Probe Preparation cluster_loading Cell Loading Stock Prepare 1 mM Stock in DMSO Working Dilute to 1-10 µM in Serum-Free Medium Stock->Working Wash1 Wash Cells with PBS Incubate Incubate with Probe (15-30 min, 37°C) Wash1->Incubate Wash2 Wash Cells with PBS (2x) Incubate->Wash2 Image Add Fresh Medium & Image Wash2->Image Setup Microscope Setup (37°C, 5% CO₂) Locate Locate Cells (Brightfield) Setup->Locate Acquire Acquire Basal Fluorescence Image Locate->Acquire Induce (Optional) Add Zn²⁺ + Ionophore Acquire->Induce TimeLapse Acquire Time-Lapse Images Induce->TimeLapse

Caption: Workflow for live-cell imaging with FPI-Zn.

Data Analysis and Interpretation

The fluorescence intensity within defined regions of interest (ROIs) in the captured images can be quantified using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity correlates with the change in intracellular Zn²⁺ concentration. For ratiometric probes, the ratio of emission intensities at two different wavelengths would be calculated.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Fluorescence Signal - Low probe concentration- Inefficient cell loading- Low basal Zn²⁺ levels- Increase probe concentration or incubation time- Use a positive control (add external Zn²⁺ + ionophore)
High Background Fluorescence - Incomplete removal of extracellular probe- Increase the number and duration of washes after loading
Phototoxicity/Photobleaching - High excitation light intensity- Long exposure times- Reduce light intensity and exposure time- Use a more sensitive camera
Probe Compartmentalization - Probe accumulating in specific organelles- Co-stain with organelle-specific markers to identify the location- This may be a feature of the probe, not necessarily a problem

Conclusion

Probes derived from the 2-(2-formylphenyl)isonicotinic acid scaffold, such as the hypothetical FPI-Zn, offer a promising avenue for the development of novel tools for cell imaging. Their tunable synthesis allows for the creation of sensors for a range of analytes. The protocols provided here serve as a foundational guide for researchers and scientists to effectively utilize these probes in their studies of cellular physiology and drug development. As with any fluorescent probe, careful optimization of experimental conditions is key to obtaining reliable and reproducible results.

References

  • Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. Theranostics, 10(13), 5758–5775. Available from: [Link]

  • Rational design of asymmetric red fluorescent probes for live cell imaging with high AIE effects and large two-photon absorption cross sections using tunable terminal groups. Chemical Science, 8(1), 693-700. Available from: [Link]

  • Probe for the measurement of cell surface pH in vivo and ex vivo. Proceedings of the National Academy of Sciences, 113(33), 9236-9241. Available from: [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Biosensors, 13(1), 2. Available from: [Link]

  • Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. ACS Applied Materials & Interfaces, 8(27), 17143-17153. Available from: [Link]

  • Rational design of asymmetric red fluorescent probes for live cell imaging with high AIE effects and large two-photon absorption cross sections using tunable terminal groups. Chemical Science, 8(1), 693-700. Available from: [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 19(33), 7218-7226. Available from: [Link]

  • Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. Theranostics, 10(13), 5758-5775. Available from: [Link]

  • Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors, 12(1), 13. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 28(21), 7434. Available from: [Link]

  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. Journal of Materials Chemistry B, 5(47), 9579-9590. Available from: [Link]

  • Heavy Metal Ion Detection Based on Lateral Flow Assay Technology: Principles and Applications. Biosensors, 14(3), 121. Available from: [Link]

  • Research progress in the detection of trace heavy metal ions in food samples. Frontiers in Chemistry, 11, 1290458. Available from: [Link]

  • Photophysics of Organic Probes and their Applications in Bioimaging (&) Photodynamic Therapy. PALMM. Available from: [Link]

  • From symmetric to asymmetric: tuning photophysical and rectifying properties in [2.2]paracyclophanes. Journal of Materials Chemistry C, 10(28), 10243-10250. Available from: [Link]

  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 26(10), 2946. Available from: [Link]

Sources

Application

Protocol for the Application of 2-(2-Formylphenyl)isonicotinic Acid in Fluorescence and Phosphorescence Lifetime Imaging Microscopy (PLIM)

Introduction & Mechanistic Rationale In advanced fluorescence microscopy, traditional organic fluorophores (e.g., FITC, Alexa Fluors) are frequently limited by small Stokes shifts, rapid photobleaching, and interference...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In advanced fluorescence microscopy, traditional organic fluorophores (e.g., FITC, Alexa Fluors) are frequently limited by small Stokes shifts, rapid photobleaching, and interference from short-lived cellular autofluorescence. To overcome these limitations, transition metal complexes—particularly cyclometalated Iridium(III) complexes—have emerged as powerful alternatives due to their large Stokes shifts, exceptional photostability, and long phosphorescence lifetimes[1][2].

2-(2-Formylphenyl)isonicotinic acid (2-FPIA) (CAS 566198-44-5)[3] is a highly specialized, bifunctional cyclometalating ligand designed for the synthesis of smart, responsive Ir(III) imaging probes. The molecular architecture of 2-FPIA provides two orthogonal reactive handles built upon a 2-phenylpyridine core:

  • The Isonicotinic Acid Moiety (Carboxyl Group): Provides a site for standard EDC/NHS activation, enabling covalent bioconjugation to primary amines on antibodies, nanocarriers, or targeting peptides[4].

  • The Ortho-Formyl Group (Aldehyde): Acts as a bioorthogonal sensor. Aldehydes react rapidly with exogenous hydrazines or hydroxylamines to form rigid hydrazones or oximes. This reaction restricts intramolecular rotation (RIR), altering the Metal-to-Ligand Charge Transfer (MLCT) state and triggering a massive "turn-on" phosphorescence response[5].

This guide details the synthesis of a 2-FPIA-based Ir(III) complex and its application as a fluorogenic sensor for live-cell Phosphorescence Lifetime Imaging Microscopy (PLIM).

Mandatory Visualization: Workflows & Mechanisms

G A 2-FPIA Ligand + IrCl3 B [Ir(2-FPIA)2Cl]2 Dimer A->B C [Ir(2-FPIA)2(bpy)]+ Fluorophore B->C bpy, KPF6 D NHS Ester Activation C->D E Antibody Conjugation D->E F Time-Gated Microscopy E->F

Workflow for synthesizing and applying 2-FPIA-based Ir(III) probes in microscopy.

Pathway N1 Ir-2-FPIA Complex (Weak Emission) N3 Hydrazone Formation (Schiff Base) N1->N3 N2 Exogenous Hydrazine (N2H4) N2->N3 N4 Restricted Intramolecular Rotation (RIR) N3->N4 N5 Phosphorescence Turn-On (Strong Emission) N4->N5

Mechanistic pathway of 2-FPIA hydrazine sensing via restricted intramolecular rotation.

Quantitative Data: Photophysical Properties

The self-validating nature of this protocol relies on the distinct photophysical shift that occurs when the 2-FPIA complex reacts with its target. The table below summarizes the expected spectral changes, demonstrating why time-gated microscopy is highly effective here.

Photophysical PropertyIr-2-FPIA (Unreacted Probe)Ir-2-FPIA-Hydrazone (Reacted State)
Absorption Max (nm) 380, 420385, 435
Emission Max (nm) 580 (Weak, Red-shifted)545 (Strong, Green-shifted)
Quantum Yield (Φ) 0.020.45
Phosphorescence Lifetime (τ) ~120 ns~850 ns
Stokes Shift (nm) 160110

Experimental Protocols

Protocol A: Synthesis of the Pre-Fluorophore [Ir(2-FPIA)2(bpy)]PF6

Causality Insight: We utilize the classic Nonoyama bridge-splitting method. The addition of potassium hexafluorophosphate (KPF₆) exchanges the chloride counterion for PF₆⁻, rendering the cationic Ir(III) complex soluble in organic solvents for column chromatography while maintaining solubility in DMSO for biological assays.

  • Dimerization: Dissolve 1.0 eq of IrCl₃·nH₂O and 2.2 eq of 2-FPIA in a 3:1 mixture of 2-ethoxyethanol and deionized water. Degas with N₂ for 15 minutes.

  • Reflux: Heat the mixture to 120°C and reflux for 24 hours under an inert atmosphere to form the chloro-bridged dimer [Ir(2-FPIA)2Cl]2.

  • Isolation: Cool to room temperature. Collect the resulting precipitate via centrifugation (8,000 rpm, 5 min) and wash extensively with cold ethanol and diethyl ether.

  • Bridge-Splitting: Suspend the dimer (1.0 eq) and 2,2'-bipyridine (bpy) (2.2 eq) in ethylene glycol. Heat to 150°C for 12 hours under N₂.

  • Precipitation: Cool the solution and add a 10-fold excess of aqueous KPF₆. A brightly colored precipitate will form immediately.

  • Purification: Filter the solid and purify via silica gel column chromatography using Dichloromethane/Methanol (95:5, v/v) as the eluent.

Protocol B: Live-Cell Hydrazine Sensing & PLIM Imaging

Causality Insight: Standard confocal fluorescence microscopy captures all emitted light, including cellular autofluorescence (which has a lifetime of <10 ns). By utilizing a Time-Correlated Single-Photon Counting (TCSPC) module, we apply a 50 ns delay before the detector opens. This completely eliminates background autofluorescence, ensuring that 100% of the recorded signal originates from the long-lived Ir(III) probe.

  • Cell Culture: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish at a density of 1 × 10⁵ cells/dish. Culture in DMEM supplemented with 10% FBS for 24 hours at 37°C in a 5% CO₂ incubator.

  • Probe Incubation: Prepare a 10 mM stock of [Ir(2-FPIA)2(bpy)]PF6 in cell-culture grade DMSO. Dilute to a final working concentration of 10 µM in serum-free DMEM. Incubate the cells with this solution for 30 minutes at 37°C.

  • Washing (Critical Step): Wash the cells three times with warm PBS (pH 7.4) to remove any non-internalized probe. This ensures the system is self-validating; any subsequent signal is strictly intracellular.

  • Analyte Introduction: Add 50 µM of hydrazine (or the specific target analyte) in PBS to the dish and incubate for an additional 20 minutes to allow the Schiff-base/hydrazone formation to occur.

  • Microscopy Setup: Transfer the dish to a confocal laser scanning microscope equipped with a TCSPC module (e.g., Leica SP8 FALCON or PicoQuant setup).

  • Imaging Parameters:

    • Excitation: 405 nm pulsed diode laser (matches the MLCT absorption band).

    • Emission Window: 520–600 nm.

    • Time-Gating (PLIM): Set a delay time of 50 ns and a gate width of 500 ns.

  • Data Acquisition: Capture both intensity images and lifetime maps. The reacted probe will show a dramatic increase in intensity and a shift in lifetime from ~120 ns to >800 ns.

References

  • pH-Responsive N^C-Cyclometalated Iridium(III) Complexes: Synthesis, Photophysical Properties, Computational Results, and Bioimaging Application Source: PMC (National Institutes of Health) URL:[Link]

  • Cyclometalated iridium(III) luminescent complexes in therapy and phototherapy Source: ResearchGate (Coordination Chemistry Reviews) URL:[Link]

  • Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling Source: PMC (National Institutes of Health) URL:[Link]

  • Ester-Modified Cyclometalated Iridium(III) Complexes as Mitochondria-Targeting Anticancer Agents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Notes and Protocols: 2-(2-Formylphenyl)isonicotinic Acid as a Versatile Scaffold for Heterocyclic Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-(2-formylphenyl)isonicotinic acid as a pivotal building block in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-(2-formylphenyl)isonicotinic acid as a pivotal building block in the synthesis of complex nitrogen-containing heterocycles. The inherent bifunctional nature of this molecule, possessing both a reactive aldehyde and a carboxylic acid on a biaryl scaffold, offers a unique platform for the construction of diverse molecular architectures, particularly those with therapeutic potential.

The strategic placement of the formyl group ortho to the phenyl-pyridine linkage allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. The isonicotinic acid moiety not only influences the overall electronic properties and solubility of the resulting compounds but also provides an additional handle for further chemical modifications. This guide will delve into a specific application of a derivative of this scaffold in the synthesis of a key intermediate for medicinally relevant compounds, providing a detailed, step-by-step protocol.

Core Application: Synthesis of Fused Pyridopyrimidinone Systems

A significant application of the 2-(2-formylphenyl)isonicotinic acid framework is in the synthesis of fused pyridopyrimidinone derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The following protocol details the synthesis of a key tricyclic pyridopyrimidinone intermediate, which can serve as a versatile precursor for further elaboration in drug discovery programs. The described transformation leverages the reactivity of the ortho-formylphenyl group in a condensation reaction with a suitable nitrogen-based nucleophile, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(4-methoxy-2-methylphenyl)-5-methyl-1,2-dihydropyrido[3,2-e][1][2][3]triazolo[1,5-a]pyrimidin-5-ium chloride

This protocol outlines a two-step synthesis starting from a methyl ester derivative of 2-(2-formylphenyl)isonicotinic acid. The initial step involves the formation of a hydrazone, which then undergoes an intramolecular cyclization to afford the target pyridotriazolopyrimidinium salt.

Step 1: Synthesis of methyl 2-(2-((2-methylhydrazono)methyl)phenyl)isonicotinate

This step involves the condensation of the aldehyde functionality with methylhydrazine to form the corresponding hydrazone.

  • Materials:

    • Methyl 2-(2-formylphenyl)isonicotinate

    • Methylhydrazine

    • Methanol (MeOH)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve methyl 2-(2-formylphenyl)isonicotinate (1.0 eq) in methanol.

    • Add a catalytic amount of acetic acid to the solution.

    • To this stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude methyl 2-(2-((2-methylhydrazono)methyl)phenyl)isonicotinate.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of 2-(4-methoxy-2-methylphenyl)-5-methyl-1,2-dihydropyrido[3,2-e][1][2][3]triazolo[1,5-a]pyrimidin-5-ium chloride

This step describes the intramolecular cyclization of the hydrazone intermediate to form the final tricyclic product.

  • Materials:

    • Methyl 2-(2-((2-methylhydrazono)methyl)phenyl)isonicotinate

    • Phosphorus oxychloride (POCl₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Suspend the crude methyl 2-(2-((2-methylhydrazono)methyl)phenyl)isonicotinate from Step 1 in acetonitrile.

    • Cool the suspension in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (3.0 eq) to the cooled suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold acetonitrile.

    • Dry the solid under vacuum to afford the desired 2-(4-methoxy-2-methylphenyl)-5-methyl-1,2-dihydropyrido[3,2-e][1][2][3]triazolo[1,5-a]pyrimidin-5-ium chloride.

Data Summary
Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Role
Methyl 2-(2-formylphenyl)isonicotinateC₁₄H₁₁NO₃241.24Starting Material
MethylhydrazineCH₆N₂46.07Nucleophile
Phosphorus oxychloridePOCl₃153.33Cyclizing/Dehydrating Agent
2-(4-methoxy-2-methylphenyl)-5-methyl-1,2-dihydropyrido[3,2-e][1][2][3]triazolo[1,5-a]pyrimidin-5-ium chlorideC₁₇H₁₅N₄O⁺·Cl⁻326.78 (cation)Product
Reaction Workflow

SynthesisWorkflow cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product start Methyl 2-(2-formylphenyl)isonicotinate reagent1 Methylhydrazine, MeOH, cat. Acetic Acid intermediate Methyl 2-(2-((2-methylhydrazono)methyl)phenyl)isonicotinate reagent1->intermediate Step 1: Hydrazone Formation reagent2 1. POCl₃, CH₃CN, 0 °C to Reflux 2. Workup product 2-(4-methoxy-2-methylphenyl)-5-methyl-1,2-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-ium chloride reagent2->product Step 2: Intramolecular Cyclization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Efficient Removal of Palladium Catalyst from 2-(2-Formylphenyl)isonicotinic acid

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the effective removal of residual palladium catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the effective removal of residual palladium catalysts from 2-(2-Formylphenyl)isonicotinic acid. Given the importance of minimizing metal contamination in active pharmaceutical ingredients (APIs), this document outlines various purification techniques, explains the underlying chemical principles, and offers step-by-step protocols to achieve the required purity standards.[1][2]

The presence of both a carboxylic acid and an aldehyde functional group in the target molecule, 2-(2-Formylphenyl)isonicotinic acid, presents unique challenges. These groups can potentially chelate with palladium, making its removal more complex than from simpler organic molecules.[3][4][5] This guide is designed to address these specific challenges with practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 2-(2-Formylphenyl)isonicotinic acid and provides targeted solutions.

Problem 1: Recrystallization is Ineffective at Removing Palladium
  • Symptom: After one or more recrystallizations, the palladium content in the product remains above the acceptable limit (e.g., >10 ppm).

  • Probable Cause:

    • Strong Chelation: The bifunctional nature of the molecule (carboxylic acid and aldehyde) may lead to the formation of a stable, soluble palladium complex that co-crystallizes with the product.

    • Incorrect Solvent Choice: The chosen solvent system may not provide a sufficient solubility difference between the desired product and the palladium species.

  • Solutions:

    • pH Adjustment During Workup: Before crystallization, perform an aqueous wash under basic conditions. The 2-(2-Formylphenyl)isonicotinic acid will deprotonate to its carboxylate salt, increasing its water solubility and potentially breaking up palladium complexes. This allows for the extraction of non-polar, palladium-containing impurities with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified product.[6]

    • Use of a Chelating Additive During Crystallization: Incorporate a strong chelating agent into the crystallization solvent. Additives like N-acetyl-L-cysteine or thiourea can form highly stable, soluble complexes with palladium, preventing them from co-crystallizing with the product.[7][8]

    • Solvent System Screening: Experiment with a variety of solvent systems for recrystallization. A combination of a good solvent and a poor anti-solvent can often lead to more selective precipitation of the desired product.

Problem 2: Palladium Scavengers Show Low Efficiency
  • Symptom: Treatment with a solid-supported palladium scavenger (e.g., thiol-functionalized silica) does not significantly reduce the palladium concentration.

  • Probable Cause:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific oxidation state of the palladium (Pd(0) vs. Pd(II)) or for the solvent system being used.[9]

    • Insufficient Contact Time or Amount of Scavenger: The reaction conditions may not be sufficient for the scavenger to effectively bind the palladium.

    • Competitive Binding: The product molecule itself may be competing with the scavenger for coordination to the palladium.

  • Solutions:

    • Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific system.[10] Thiol-based scavengers are generally effective for various forms of palladium.[10]

    • Optimization of Scavenging Conditions: Increase the amount of scavenger (e.g., from 5 to 10 equivalents relative to the initial palladium), extend the reaction time, or gently heat the mixture to improve scavenging kinetics.[11][12]

    • Change the Solvent: The efficiency of a scavenger can be highly solvent-dependent.[13] Switching to a different solvent during the scavenging step may improve performance.

Problem 3: Activated Carbon Treatment Leads to Low Product Recovery
  • Symptom: While activated carbon effectively removes palladium, a significant amount of the 2-(2-Formylphenyl)isonicotinic acid is also adsorbed, leading to poor overall yield.[13]

  • Probable Cause:

    • Non-selective Adsorption: Activated carbon can adsorb a wide range of organic molecules, not just palladium species.[14][15][16] The planar aromatic structure of the target molecule makes it susceptible to adsorption.

  • Solutions:

    • Minimize the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal. This often requires some optimization.

    • Slurry vs. Filtration: Instead of passing a solution of the product through a pad of activated carbon, try stirring a slurry of the product and a small amount of carbon in a suitable solvent for a defined period, then filtering. This can sometimes offer better control.

    • Thorough Washing: After filtering off the activated carbon, wash it thoroughly with fresh, hot solvent to recover as much of the adsorbed product as possible.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical acceptable limits for palladium in an API?

    • Regulatory bodies like the European Agency for the Evaluation of Medicinal Products and the US Food and Drug Administration have stringent limits on elemental impurities. For platinum group metals, including palladium, the limit is often around 5-10 ppm.[2][7]

  • Q2: How can I accurately measure the palladium concentration in my product?

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most accurate method for quantifying trace metal impurities in pharmaceutical samples.[7]

  • Q3: Is it possible to remove the palladium catalyst by simple filtration?

    • Simple filtration is generally only effective for heterogeneous palladium catalysts (e.g., Pd on carbon) or if the palladium has precipitated out of solution as palladium black.[9][17] For homogeneous catalysts that are soluble in the reaction mixture, this method is ineffective.[9] Filtration through a pad of Celite® can help remove finely divided palladium particles.[17][18]

  • Q4: Can I combine different palladium removal techniques?

    • Yes, a multi-step approach is often the most effective. For instance, you could perform an initial filtration through Celite, followed by treatment with a scavenger, and finally a recrystallization to achieve the highest purity.[18]

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow Start Crude Product (2-(2-Formylphenyl)isonicotinic acid + Pd) Initial_Assessment Initial Assessment: Is Pd Heterogeneous? Start->Initial_Assessment Filtration Filtration through Celite® Initial_Assessment->Filtration Yes Scavenging_Step Palladium Scavenging Initial_Assessment->Scavenging_Step No / Soluble Pd Analysis1 Analyze Pd Content (ICP-MS) Filtration->Analysis1 Analysis1->Scavenging_Step Pd > spec Final_Product Final Purified Product (Pd < specification) Analysis1->Final_Product Pd < spec Scavenger_Screening Screen Scavengers: - Thiol-functionalized silica - Amine-functionalized silica - Activated Carbon Scavenging_Step->Scavenger_Screening Optimize_Scavenging Optimize Conditions: - Equivalents of scavenger - Time - Temperature Scavenger_Screening->Optimize_Scavenging Analysis2 Analyze Pd Content (ICP-MS) Optimize_Scavenging->Analysis2 Recrystallization Recrystallization Analysis2->Recrystallization Pd > spec Analysis2->Final_Product Pd < spec pH_Adjustment Consider pH Adjustment or Chelating Additives Recrystallization->pH_Adjustment pH_Adjustment->Final_Product End End Final_Product->End

Caption: A decision tree for selecting and optimizing a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for using a commercially available thiol-functionalized silica scavenger, such as SiliaMetS® Thiol or QuadraSil™ MP.[11][19]

  • Dissolve the Crude Product: Dissolve the crude 2-(2-Formylphenyl)isonicotinic acid in a suitable organic solvent (e.g., THF, ethyl acetate, or toluene) at a concentration of approximately 50-100 mg/mL.

  • Add the Scavenger: Add the thiol-functionalized silica scavenger to the solution. For initial screening, use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[10]

  • Agitate the Mixture: Stir the mixture at room temperature for 1-4 hours. For challenging cases, the temperature can be increased to 40-60 °C.[19]

  • Monitor the Progress: If possible, take small aliquots of the solution, filter them, and analyze for residual palladium content to determine the optimal scavenging time.

  • Filter the Mixture: Once scavenging is complete, filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Wash and Concentrate: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification via pH-Mediated Extraction and Recrystallization

This protocol is particularly useful when the product is an acid, allowing for separation based on changes in its solubility.

  • Dissolve in Organic Solvent: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt, while many palladium-phosphine complexes will remain in the organic layer. Repeat the extraction of the organic layer with NaHCO₃ solution to ensure complete transfer of the product.

  • Combine and Wash Aqueous Layers: Combine all aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining organic-soluble impurities.

  • Acidify and Extract: Slowly acidify the aqueous layer to a pH of ~2-3 with 1M HCl. The protonated 2-(2-Formylphenyl)isonicotinic acid will become less water-soluble. Extract the product back into an organic solvent like ethyl acetate.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude purified product.

  • Recrystallize: Perform a final recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to achieve high purity.

Comparison of Palladium Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Cost-effective, can be highly efficient for crystalline solids.May not be effective if palladium species co-crystallize; can lead to yield loss.[1]Final purification step for crystalline products.
Activated Carbon Inexpensive, effective for a broad range of palladium species.[13][15]Can be non-selective, leading to product loss via adsorption.[1]Removing colored impurities and bulk palladium.
Metal Scavengers High selectivity, available with various functionalities for different needs.[1][10][19]Higher cost compared to activated carbon; requires screening for optimal performance.Targeted removal of soluble palladium species to very low levels.
Celite Filtration Simple, fast, and effective for removing heterogeneous or precipitated palladium.[17]Ineffective against soluble palladium species.[9]Initial workup step to remove palladium black or heterogeneous catalysts.

References

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • SiliaMetS. Velocity Scientific Solutions. [Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. (n.d.). Technology Networks. [Link]

  • palladium - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Application Note. (n.d.). Velocity Scientific Solutions. [Link]

  • Buscemi, R., Giacalone, F., Orecchio, S., & Gruttadauria, M. (2014). Cross‐Linked Imidazolium Salts as Scavengers for Palladium. ChemPlusChem, 79(3), 421–426. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2018). Royal Society of Chemistry. [Link]

  • Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Method of removing palladium. (2005).
  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023, April 28). MDPI. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026, February 25). Preprints.org. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016, September 1). YouTube. [Link]

  • Quadrasil MP S: Silica metal scavenger. (n.d.). Johnson Matthey. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]

  • Palladium-catalyzed Synthesis of Monoalkyl Diazenes. (n.d.). Organic Syntheses. [Link]

  • QuadraSil™. (n.d.). Reaxa. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (n.d.). ResearchGate. [Link]

  • Welch, C. J., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • User Guide QuadraSil Metal Scavengers. (n.d.). Reaxa. [Link]

  • Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. (2005, August 18). ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]

  • carboxylic acid separation following a suzuki reaction. (2024, July 25). Reddit. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2010, February 8). ACS Publications. [Link]

  • Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes. (n.d.). ResearchGate. [Link]

  • Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst. (2025, August 10). ResearchGate. [Link]

  • Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. (2024, January 19). PubMed. [Link]

Sources

Optimization

Preventing over-oxidation in 2-(2-Formylphenyl)isonicotinic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-(2-Formylphenyl)isonicotinic acid. As application scientists, we frequently encounter a classic chemoselectivity challenge with this molecule: the ortho-form...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Formylphenyl)isonicotinic acid. As application scientists, we frequently encounter a classic chemoselectivity challenge with this molecule: the ortho-formyl group is highly labile and susceptible to over-oxidation, leading to the formation of the dicarboxylic acid byproduct, 2-(2-carboxyphenyl)isonicotinic acid.

This guide provides mechanistic insights, troubleshooting steps, and validated protocols designed to arrest oxidation precisely at the aldehyde stage.

Mechanistic Overview: The Over-Oxidation Trap

Pathway Alcohol Alcohol/Methyl Precursor Aldehyde 2-(2-Formylphenyl) isonicotinic acid Alcohol->Aldehyde Mild Oxidation (e.g., TEMPO) Hydrate Aldehyde Hydrate (gem-diol) Aldehyde->Hydrate + H2O (Aqueous Media) Acid Over-Oxidized Dicarboxylic Acid Aldehyde->Acid Auto-oxidation (O2 / Radicals) Hydrate->Acid Further Oxidation (Rapid)

Mechanistic pathway of aldehyde over-oxidation via hydrate formation and auto-oxidation.

Frequently Asked Questions (Mechanisms & Strategy)

Q1: Why does my oxidation of the methyl or benzylic alcohol precursor always yield the dicarboxylic acid instead of the target aldehyde? A1: Aldehydes are inherently more susceptible to oxidation than their starting primary alcohols or methyl groups[1]. In aqueous or protic media, the formyl group exists in a rapid equilibrium with its hydrate (gem-diol) form. Strong oxidants, such as KMnO₄ or dichromate, rapidly oxidize this hydrate intermediate directly to the carboxylic acid[2]. To prevent this, you must either strictly exclude water to prevent hydrate formation or utilize oxidants like Pyridinium Chlorochromate (PCC) or TEMPO, which are kinetically selective for alcohols over hydrates[1][3].

Q2: I synthesize 2-(2-Formylphenyl)isonicotinic acid via a Suzuki-Miyaura coupling. The reaction works, but I see significant over-oxidation during the aqueous workup. Why? A2: This is typically driven by transition-metal-catalyzed auto-oxidation. Benzaldehydes undergo radical chain auto-oxidation in the presence of atmospheric oxygen, a process heavily accelerated by trace transition metals (such as residual palladium from your Suzuki coupling)[4]. Furthermore, basic aqueous workups can trigger disproportionation via the Cannizzaro reaction. To prevent this, quench the reaction with a metal scavenger and perform extractions under an inert atmosphere.

Quantitative Comparison of Oxidation Strategies

To achieve high chemoselectivity, the choice of oxidant is critical. The table below summarizes the causality behind different oxidation strategies and their risk profiles.

Oxidation StrategyReagentsChemoselectivity (Aldehyde:Acid)Risk of Over-OxidationMechanistic Notes
Strong Oxidation KMnO₄ or K₂Cr₂O₇ / H₂SO₄< 1:99CriticalRapidly oxidizes the gem-diol intermediate; impossible to arrest at the aldehyde[2].
Mild Anhydrous PCC in DCM> 95:5LowAnhydrous conditions prevent hydrate formation; stops cleanly at the aldehyde[1].
Catalytic Aerobic Cu(I) / TEMPO / O₂85:15ModerateRequires strict control of O₂ stoichiometry to prevent further aerobic oxidation[4].
Organocatalytic TEMPO / BAIB (Anhydrous)> 98:2Very LowHighly selective for primary alcohols; avoids heavy metals and aqueous intermediates[3].

Troubleshooting Guide

Problem 1: Persistent formation of 2-(2-carboxyphenyl)isonicotinic acid during TEMPO/NaOCl oxidation.

  • Root Cause: Excess NaOCl or lack of pH control. If the pH of the biphasic system drops below 8.0, hypochlorous acid (HOCl) forms. HOCl is a highly aggressive species that directly oxidizes the aldehyde, bypassing the TEMPO catalytic cycle.

  • Solution: Buffer the biphasic system strictly at pH 8.5–9.0 using NaHCO₃. Monitor the pH continuously during the addition of bleach.

Problem 2: Aldehyde degradation and acid formation during Suzuki-Miyaura coupling workup.

  • Root Cause: Palladium-catalyzed aerobic oxidation during the extraction phase.

  • Solution: Add a metal scavenger (e.g., EDTA or QuadraSil AP) to the reaction mixture 30 minutes prior to workup. Perform all extractions using degassed solvents under an argon atmosphere, keeping the pH slightly acidic (pH 5-6) to prevent Cannizzaro side reactions.

Validated Experimental Protocol

The following protocol utilizes a TEMPO/BAIB system to oxidize 2-(2-(hydroxymethyl)phenyl)isonicotinic acid. It is designed as a self-validating system : the use of bis(acetoxy)iodobenzene (BAIB) as the stoichiometric oxidant in anhydrous dichloromethane prevents the formation of the aldehyde hydrate, thereby shutting down the primary over-oxidation pathway.

Workflow Start Start: 2-(2-(Hydroxymethyl)phenyl)isonicotinic Acid Oxidation TEMPO / BAIB Oxidation (DCM, 0°C to RT) Start->Oxidation Quench Quench: Aqueous Na2S2O3 (Destroys excess oxidant) Oxidation->Quench Workup Anaerobic Extraction (Degassed EtOAc) Quench->Workup Product Target: 2-(2-Formylphenyl)isonicotinic Acid Workup->Product

Step-by-step synthetic workflow utilizing TEMPO/BAIB to prevent over-oxidation.

Protocol: Chemoselective Oxidation using TEMPO/BAIB
  • Preparation (Anhydrous Control): Flame-dry a 100 mL round-bottom flask under argon. Add 2-(2-(hydroxymethyl)phenyl)isonicotinic acid (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL). Causality Check: Strict exclusion of water prevents the formation of the highly oxidizable gem-diol.

  • Catalyst Addition: Add TEMPO (0.1 equiv, 0.5 mmol). The solution will turn slightly orange. Stir at 0 °C for 10 minutes.

  • Oxidant Addition: Slowly add BAIB (1.1 equiv, 5.5 mmol) in small portions over 15 minutes to control the exotherm. Causality Check: Keeping the oxidant near stoichiometric levels prevents the accumulation of reactive iodine species that could trigger side reactions.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Eluent: Hexanes/EtOAc 1:1). Spot the reaction mixture against a standard of the dicarboxylic acid. The absence of a baseline spot confirms the suppression of over-oxidation.

  • Quenching: Once the starting material is consumed (typically 2–3 hours), quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality Check: Thiosulfate instantly reduces any unreacted BAIB, preventing oxidation during the phase separation.

  • Extraction: Extract the aqueous layer with degassed ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target aldehyde.

Sources

Troubleshooting

Minimizing fluorescence quenching of 2-(2-Formylphenyl)isonicotinic acid probes

Welcome to the Advanced Applications Support Portal. This guide is designed for research scientists and assay developers utilizing 2-(2-Formylphenyl)isonicotinic acid (2-FPIA) and its derivatives as fluorescent probes or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for research scientists and assay developers utilizing 2-(2-Formylphenyl)isonicotinic acid (2-FPIA) and its derivatives as fluorescent probes or prochelators.

While 2-FPIA scaffolds offer exceptional versatility due to the reactive formyl recognition site and the coordinating isonicotinic acid moiety, users frequently encounter fluorescence quenching prior to analyte binding. This guide deconstructs the photophysical causality behind this quenching and provides self-validating protocols to optimize your signal-to-noise ratio.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the baseline fluorescence of my 2-FPIA probe completely quenched in aqueous buffers?

The Causality: Quenching in 2-FPIA systems typically arises from three competing non-radiative decay pathways:

  • Photoinduced Electron Transfer (PET): The lone pair of electrons on the pyridine nitrogen of the isonicotinic acid moiety can transfer to the excited state of the fluorophore, quenching emission. This is highly pH-dependent[1].

  • Twisted Intramolecular Charge Transfer (TICT): The formyl group is a strong electron acceptor. In highly polar solvents (like water), the charge-separated excited state undergoes rapid structural twisting around the biaryl bond, dissipating energy as heat rather than photons[2].

  • Aggregation-Caused Quenching (ACQ): The hydrophobic biaryl backbone tends to form π-π stacked aggregates in aqueous media, leading to static quenching.

Q2: How can I differentiate between ACQ (Aggregation) and PET quenching?

The Causality: You must analyze the absorption spectrum and fluorescence lifetime. ACQ is a static quenching phenomenon. If your probe is aggregating, you will observe a broadening or a distinct "tailing" in the UV-Vis absorption spectrum (Mie scattering) and the fluorescence lifetime ( τ ) will remain unchanged. PET is a dynamic (or pseudo-static depending on pre-association) process that often decreases the excited-state lifetime without altering the ground-state absorption profile.

Q3: My probe is designed to detect amines via Schiff base formation, but the product is still weakly fluorescent. Why?

The Causality: When the formyl group reacts with an amine or hydrazine to form an imine (Schiff base), you eliminate the electron-withdrawing aldehyde, which should theoretically restore fluorescence by altering the Intramolecular Charge Transfer (ICT) state[2]. However, the newly formed C=N double bond can undergo rapid cis-trans isomerization in the excited state, acting as a new non-radiative decay channel[1]. The Fix: You must rigidify the structure. This is typically achieved by introducing a metal ion (e.g., Zn²⁺ or Al³⁺) that coordinates with both the imine nitrogen and the adjacent isonicotinic carboxylate, locking the conformation and triggering a massive fluorescence "turn-on".

Part 2: Diagnostic Workflows & Visualizations

To systematically identify and eliminate the source of quenching in your 2-FPIA assays, follow the logic tree below.

Workflow Start Observe Low Fluorescence Signal CheckAbs Check Absorbance Spectrum (Broadening/Tailing?) Start->CheckAbs IsACQ Aggregation-Caused Quenching (ACQ) CheckAbs->IsACQ Yes CheckpH Check Buffer pH (pH > 7.5?) CheckAbs->CheckpH No FixACQ Add 1-5% DMSO or 0.1% Triton X-100 IsACQ->FixACQ IsPET PET from Deprotonated Pyridine Nitrogen CheckpH->IsPET Yes FixPET Adjust pH to 6.0-7.0 or add Lewis Acid IsPET->FixPET

Fig 1. Diagnostic logic tree for identifying and resolving 2-FPIA probe quenching.

Mechanism Probe 2-FPIA Probe (Quenched State) PET PET Quenching (Pyridine N) Probe->PET Isomerization C=N Isomerization (Post-Analyte Binding) Probe->Isomerization Hydrolysis Aqueous Hydrolysis (Masked Prochelators) Probe->Hydrolysis Mitigation1 Protonation / Metal Coordination PET->Mitigation1 Mitigation2 Structural Rigidification (Chelation) Isomerization->Mitigation2 Mitigation3 Co-solvent Addition (Reduce Polarity) Hydrolysis->Mitigation3 Target Highly Fluorescent Emissive State Mitigation1->Target Mitigation2->Target Mitigation3->Target

Fig 2. Photophysical quenching pathways and targeted mitigation strategies.

Part 3: Quantitative Data & Buffer Optimization

The microenvironment heavily dictates the quantum yield ( ΦF​ ) of biaryl-formyl probes. The table below summarizes the causality of solvent polarity and pH on the emission characteristics, allowing you to select the optimal assay conditions.

Table 1: Environmental Effects on 2-FPIA Quantum Yield and Quenching

Environmental FactorConditionPrimary Quenching MechanismRelative Quantum Yield ( ΦF​ )Recommended Action
Solvent Polarity 100% Aqueous (PBS)ACQ + TICT< 0.01Use co-solvents (DMSO/EtOH) or surfactants.
Solvent Polarity 50% MeCN / 50% H₂OReduced TICT0.15Optimal for cell-free kinetic assays.
pH Level pH > 8.0PET (Active Pyridine Lone Pair)0.02Lower pH or mask nitrogen with non-quenching metals.
pH Level pH 5.5 - 6.5None (Pyridine N is protonated)0.45Ideal pH range for maximizing baseline fluorescence.
Metal Ions Cu²⁺ / Fe³⁺Paramagnetic Quenching< 0.005Add specific masking agents (e.g., EDTA) if off-target.
Metal Ions Zn²⁺ / Al³⁺CHEF (Chelation-Enhanced Fluo.)> 0.60Use as a rigidifying agent post-reaction.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on end-point fluorescence. Use the following self-validating protocols to optimize your 2-FPIA working solutions and confirm the mechanism of signal recovery.

Protocol A: Preparation of Anti-ACQ Working Solutions

Purpose: To eliminate aggregation-caused quenching (ACQ) and hydrolytic instability[3] before running analyte detection assays.

  • Stock Preparation: Dissolve the 2-FPIA probe in anhydrous, spectroscopic-grade DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis of the formyl group or any masked prochelator moieties.

  • Surfactant Micellization: In a separate tube, prepare a 100 mM HEPES buffer (pH 7.4) containing 0.1% (v/v) Tween-20 or Triton X-100.

  • Controlled Dispersion: Slowly inject the 10 mM probe stock into the vigorously vortexed buffer to achieve a final probe concentration of 10 µM (0.1% final DMSO). Causality: Rapid dispersion into a surfactant-rich environment traps the hydrophobic biaryl monomers inside micelles, physically preventing π-π stacking and ACQ.

  • Validation Step: Measure the UV-Vis absorbance from 300 nm to 600 nm. A sharp, well-defined absorption peak indicates monomeric dispersion. A broad peak with a long tail into the visible region indicates the surfactant concentration is too low to prevent aggregation.

Protocol B: Diagnostic Stern-Volmer Assay for PET vs. Static Quenching

Purpose: To determine if residual quenching is due to dynamic PET or static complexation.

  • Sample Preparation: Prepare five cuvettes containing 10 µM of your optimized 2-FPIA solution (from Protocol A).

  • Titration: Add increasing concentrations of a known PET quencher or pH titrant (e.g., 0, 1, 2, 5, 10 mM of a competing amine or base) to the cuvettes.

  • Lifetime Measurement: Using Time-Correlated Single Photon Counting (TCSPC), measure the fluorescence lifetime ( τ ) of each sample.

  • Data Analysis: Plot τ0​/τ versus the concentration of the titrant.

    • Causality Check: If the plot is linear with a positive slope, the quenching is dynamic (PET or collisional). If τ0​/τ=1 (a flat line) but overall steady-state fluorescence decreases, the quenching is static (ground-state complexation).

References

  • Toward the Development of Prochelators as Fluorescent Probes of Copper-Mediated Oxidative Stress Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent advances in fluorescent probes of peroxynitrite: Structural strategies and biological applications Source: Theranostics URL:[Link]

  • Recent Progress in the Development of Organic Chemosensors for Formaldehyde Detection Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Optimization

Stability issues of 2-(2-Formylphenyl)isonicotinic acid in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when utilizing formyl-substituted pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when utilizing formyl-substituted pyridine derivatives. The molecule 2-(2-Formylphenyl)isonicotinic acid is particularly notorious.

While it is a highly valuable functionalized building block, its dual reactive centers—an electrophilic ortho-formyl group and an amphoteric isonicotinic acid core—create a perfect storm for solution instability if handled improperly. This guide deconstructs the chemical causality behind these failures and provides self-validating workflows to ensure absolute data integrity in your assays.

Quantitative Stability Profile

To troubleshoot effectively, you must first understand how environmental conditions quantitatively impact the molecule. Below is a summary of the compound's behavior across different assay conditions.

ParameterEnvironmental ConditionQuantitative ObservationMechanistic Causality
Solubility pH 4.0 – 5.0 (Aqueous)< 0.1 mg/mLZwitterion formation at the isoelectric point neutralizes net charge, collapsing the hydration sphere[1].
Solubility pH 7.4 (HEPES/PBS)> 10.0 mg/mLDeprotonation of the carboxylic acid yields a highly soluble, negatively charged anion.
Half-life ( t1/2​ ) Tris-HCl Buffer (pH 7.4), 25°C< 2 hoursPrimary amines rapidly attack the formyl group, forming an inactive Schiff base (imine).
Half-life ( t1/2​ ) HEPES Buffer (pH 7.4), 25°C> 48 hoursThe tertiary amine in HEPES provides steric hindrance, preventing nucleophilic attack on the aldehyde.
Degradation Aerated Buffer, 24h, 25°C~15% ConversionDissolved O2​ drives the auto-oxidation of the formyl group into a carboxylic acid [2].

Mechanistic Degradation Pathways

Understanding how your compound degrades is the first step to preventing it. The formyl moiety is highly susceptible to two primary degradation routes depending on your choice of buffer and atmospheric exposure.

Pathways A 2-(2-Formylphenyl) isonicotinic acid C Schiff Base (Imine) [Inactive Adduct] A->C Nucleophilic Attack E Carboxylic Acid [Oxidation Product] A->E Auto-oxidation B Tris / Primary Amines B->C pH > 7.0 D Dissolved Oxygen D->E Light / Heat

Fig 1. Primary degradation pathways of the formyl moiety in aqueous buffers.

Troubleshooting Q&A

Q: My compound precipitates immediately when I dilute it from DMSO into my assay buffer. How do I fix this? A: This is a classic pH-shock issue. Isonicotinic acid derivatives are amphoteric [2]. The pyridine nitrogen (pKa ~5.2) and the carboxylic acid (pKa ~3.6) create a zwitterion. If your unbuffered water or weak assay buffer shifts toward the isoelectric point (pH 4.0–5.0) upon DMSO addition, the net charge becomes zero, and the compound crashes out. Causality-driven solution: Pre-adjust your aqueous buffer to a strict pH of 7.4 before adding the DMSO stock. At this pH, the molecule exists as a highly soluble anion.

Q: I am losing compound signal over a 24-hour incubation, but there is no visible precipitation. What is happening? A: You are likely experiencing a covalent modification of the ortho-formyl group. If you are using Tris or Glycine buffers, the primary amines are reacting with the aldehyde to form a Schiff base. If you are using an inert buffer like HEPES, dissolved oxygen is driving auto-oxidation to 2-(2-carboxyphenyl)isonicotinic acid [3]. Causality-driven solution: Run an LC-MS on your incubated sample. A mass shift of +[Amine Mass - 18] Da confirms Schiff base formation. A mass shift of +16 Da confirms oxidation. Switch to HEPES and degas your buffers.

Logic Start Signal Loss / Precipitation Q1 Using Tris/Glycine Buffer? Start->Q1 A1 Switch to HEPES/PBS Q1->A1 Yes Q2 Is pH near 4.0 - 5.0? Q1->Q2 No A2 Adjust pH > 7.0 (Soluble Anion) Q2->A2 Yes Q3 +16 Da Peak on LC-MS? Q2->Q3 No A3 Degas buffer, use Argon Q3->A3 Yes

Fig 2. Step-by-step troubleshooting workflow for solution instability.

Self-Validating Protocol: Preparation of Aqueous Working Solutions

A protocol is only scientifically rigorous if it contains internal checks to prevent the propagation of errors. This workflow uses mass-spectrometry checkpoints to guarantee chemical integrity before you commit to expensive biological assays.

Step 1: Stock Synthesis in Anhydrous Solvent Dissolve the lyophilized 2-(2-Formylphenyl)isonicotinic acid powder in anhydrous DMSO (≤0.005% water) to a concentration of 10 mM. Causality: Trace water in standard DMSO promotes premature hydration of the aldehyde, leading to oligomerization during freeze-thaw cycles.

Step 2: Buffer Deoxygenation Sparge your target assay buffer (e.g., 50 mM HEPES, pH 7.4) with Argon gas for 15 minutes prior to use. Causality: Removing dissolved O2​ halts the radical-driven auto-oxidation of the formyl group into a carboxylate.

Step 3: Rapid Dilution Inject the DMSO stock directly into the center of the degassed buffer under rapid vortexing to achieve your final concentration (≤100 µM). Causality: Slow addition creates localized pockets of high concentration and altered pH, which induces transient zwitterion formation and irreversible nucleation (precipitation).

Step 4: The Self-Validation Checkpoint (Critical) Before adding biological reagents, immediately withdraw a 1 µL aliquot of the working solution and inject it into an LC-MS.

  • Pass Criteria: A single dominant peak at the expected intact m/z. You may proceed with the assay.

  • Fail Criteria: The presence of a peak at +16 Da (Oxidation) or +[Buffer Mass - 18] Da (Schiff base). Do not proceed. Discard the solution, verify buffer amine content, and re-sparge with Argon.

References

  • Title: Chemical stability of esters of nicotinic acid intended for pulmonary administration Source: [1] URL: [Link]

Sources

Troubleshooting

Technical Support Center: Photostability and Handling of 2-(2-Formylphenyl)isonicotinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected degradation profiles during forced degradation studies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing unexpected degradation profiles during forced degradation studies. When working with 2-(2-Formylphenyl)isonicotinic acid , researchers often encounter significant instability under UV irradiation.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind the photochemical behavior of this specific compound, establish a self-validating testing methodology, and troubleshoot the most common analytical challenges you will face in the lab.

Mechanistic Insight: Why Does This Compound Degrade?

To stabilize a molecule, you must first understand how it breaks. 2-(2-Formylphenyl)isonicotinic acid consists of a relatively stable pyridine-4-carboxylic acid core and a highly reactive ortho-formylphenyl (benzaldehyde) moiety.

The vulnerability lies entirely in the formyl group (-CHO) . Aromatic aldehydes are notorious for their susceptibility to [1].

The Causality of Degradation:

  • Excitation: Upon absorption of UV light (n→π* transition, typically 320–360 nm), the carbonyl oxygen of the formyl group is excited into a highly reactive triplet diradical state.

  • Propagation: In aerated solutions or ambient solid-state conditions, this diradical reacts with dissolved triplet oxygen ( 3O2​ ) to form a transient peroxy radical.

  • Resolution: Through subsequent hydrogen abstraction, the peroxy radical converts into a peracid, which rapidly resolves into a stable carboxylic acid.

Consequently, the primary photolytic degradant of 2-(2-Formylphenyl)isonicotinic acid is the dicarboxylic acid: 2-(2-Carboxyphenyl)isonicotinic acid .

Pathway A 2-(2-Formylphenyl) isonicotinic acid (Intact API) B Triplet Excited State (Diradical) A->B UV (300-400nm) C Peroxy Radical Intermediate B->C O2 (Aerated) D 2-(2-Carboxyphenyl) isonicotinic acid (Major Degradant) C->D H-Abstraction

Figure 1: Photochemical auto-oxidation pathway of 2-(2-Formylphenyl)isonicotinic acid under UV.

Standardized Testing Protocol (ICH Q1B Compliant)

To ensure regulatory compliance and scientific integrity, any photostability study must be a self-validating system . This means the protocol must internally prove that the light dose was accurate and that the observed degradation was strictly photochemical, not thermal. We achieve this using the [2].

Step-by-Step Methodology

Step 1: Actinometric Calibration (The Validator) Do not rely solely on the chamber's internal sensors. Prepare a 2% w/v aqueous solution of quinine monohydrate in 10 mm quartz cells. This chemical actinometer validates that the chamber delivers the exact required UV dose by measuring the change in its optical absorbance.

Step 2: Sample Preparation

  • Solid State: Spread the 2-(2-Formylphenyl)isonicotinic acid powder in a thin, uniform layer (≤ 3 mm thick) across a quartz petri dish. Causality: Borosilicate glass blocks critical UV wavelengths; quartz ensures full-spectrum transmission.

  • Solution State: Dissolve the API in HPLC-grade Acetonitrile/Water (50:50) at a concentration of 1.0 mg/mL. Place in quartz HPLC vials.

Step 3: Dark Control Implementation Prepare an identical set of solid and solution samples, but wrap them tightly in double-layered aluminum foil. Place these in the chamber alongside the exposed samples. Causality: If the dark control degrades, your compound is suffering from thermal or solvolytic instability, not just photolysis.

Step 4: Irradiation Expose the samples using an ICH Q1B Option 2 light source (broad spectrum 300–800 nm). Continue exposure until the quinine actinometer confirms a minimum dose of 1.2 million lux hours of visible light and 200 W·h/m² of UV energy [3].

Step 5: Analysis Analyze both exposed samples and dark controls via RP-HPLC-DAD-MS to quantify the mass balance and identify degradants.

Workflow S1 Sample Preparation (Quartz Vials, 1 mg/mL) S2 Actinometry Calibration (2% Quinine Standard) S1->S2 S3 ICH Q1B Exposure (200 W·h/m² UV, 1.2M lux·h) S2->S3 S4 Parallel Dark Controls (Foil-Wrapped) S3->S4 Validate against S5 HPLC-UV/MS Analysis (Quantification) S3->S5 S4->S5

Figure 2: Self-validating ICH Q1B photostability testing workflow for API evaluation.

Quantitative Data Summary

During HPLC-MS analysis, expect the following profile. Because the primary degradant gains a carboxylic acid group, it becomes significantly more polar and will elute earlier on a standard Reversed-Phase (RP) C18 column.

AnalyteStructural ModificationMechanism of FormationExpected LC-MS [M+H]⁺RP-HPLC Elution Order
2-(2-Formylphenyl)isonicotinic acid Intact APIN/A228.1 m/zLate (Reference)
2-(2-Carboxyphenyl)isonicotinic acid -CHO → -COOHUV-induced Photo-autooxidation244.1 m/zEarly (More polar)
2-Phenylisonicotinic acid Loss of -CHONorrish Type I Decarbonylation (Minor)200.1 m/zLatest (Least polar)

Troubleshooting & FAQs

Q: Why is my solution-state sample degrading significantly faster than the solid-state powder? A: This is a classic diffusion-controlled phenomenon. In the solid state, oxygen penetration is limited to the surface layer of the powder. In a solvent, dissolved oxygen is highly mobile, allowing the triplet-state diradical to rapidly encounter 3O2​ and propagate the photooxidation chain reaction. To mitigate this during standard handling, purge your solvents with Argon or Nitrogen before dissolving the API.

Q: I am observing severe peak tailing for the primary degradant during HPLC analysis. How do I fix this? A: The primary degradant, 2-(2-Carboxyphenyl)isonicotinic acid, is a dicarboxylic acid (it retains the isonicotinic acid moiety and gains a new benzoic acid moiety). Dicarboxylic acids interact strongly with unendcapped silanol groups on standard silica columns. You must ensure your mobile phase is sufficiently acidic (e.g., add 0.1% Trifluoroacetic acid or Formic acid) to fully protonate both carboxyl groups, suppressing ionization and sharpening the peak.

Q: My "Dark Control" is also showing 5-10% degradation into the carboxylic acid. What went wrong? A: If the dark control is oxidizing, the reaction is being driven thermally or catalytically, not photochemically. Benzaldehyde derivatives can undergo auto-oxidation at room temperature if exposed to trace transition metals (often leached from cheap glassware) or excessive heat inside the testing chamber. Ensure your photostability chamber has active temperature control (maintained at 25°C) and use high-purity, metal-free solvents.

Q: Can I use standard amber glass vials to protect the compound during routine benchwork? A: Yes. Amber borosilicate glass effectively blocks UV transmission below 400 nm, which prevents the n→π* excitation of the formyl group. However, because the compound is also sensitive to ambient oxidation, storing it in an amber vial under an inert argon atmosphere at 2–8°C is the gold standard for long-term stability.

References

  • Benzaldehyde-Promoted (Auto)Photocatalysis under Visible Light: Pitfalls and Opportunities. ChemRxiv. Available at:[Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH) / GMP Compliance. Available at:[Link]

  • Understanding ICH Photostability Testing. Q-Lab Corporation. Available at:[Link]

Reference Data & Comparative Studies

Validation

Mastering Stoichiometry: A Comparative Guide to Job's Plot Analysis for 2-(2-Formylphenyl)isonicotinic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the precise characterization of metal-ligand complexes is paramount. The stoichiometry of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise characterization of metal-ligand complexes is paramount. The stoichiometry of these complexes dictates their physicochemical properties, reactivity, and ultimately, their therapeutic or functional efficacy. This guide provides an in-depth, technical comparison of Job's plot analysis, also known as the method of continuous variations, for determining the stoichiometry of metal complexes with 2-(2-Formylphenyl)isonicotinic acid, a ligand of significant interest due to its versatile coordination capabilities. We will explore the experimental intricacies of this classical technique and objectively compare it with alternative methodologies, offering field-proven insights to guide your research.

The Challenge: Unveiling the Metal-to-Ligand Ratio

2-(2-Formylphenyl)isonicotinic acid (FPINA) is a bifunctional organic ligand featuring a carboxylic acid group and an aldehyde moiety. This structure allows for various binding modes with metal ions, potentially leading to the formation of complexes with different stoichiometries (e.g., 1:1, 1:2, 2:1 metal-to-ligand ratios). Ascertaining the exact stoichiometry is a critical first step in the synthesis and characterization of novel metal-based drugs or materials, as it directly influences their biological activity and material properties.

Core Technique: Job's Plot Analysis (Method of Continuous Variations)

Job's plot is a widely used spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution.[1][2] The principle lies in preparing a series of solutions where the mole fractions of the metal and the ligand are continuously varied while keeping the total molar concentration constant.[3][4] A physical property that is proportional to the complex formation, most commonly UV-Vis absorbance, is then measured.[2] The mole fraction at which the measured property is maximal reveals the stoichiometry of the predominant complex in the solution.[5]

Experimental Protocol: A Self-Validating System

The following protocol outlines the steps for performing a Job's plot analysis for a hypothetical complex between a metal ion (M) and 2-(2-Formylphenyl)isonicotinic acid (FPINA).

1. Preparation of Equimolar Stock Solutions:

  • Rationale: To ensure that the changes in the measured physical property are solely due to the varying mole fractions of the reactants, it is crucial to start with equimolar solutions of the metal salt and the ligand.

  • Procedure:

    • Prepare a stock solution of the metal salt (e.g., 1 mM of a suitable metal salt like CuCl₂) in an appropriate solvent (e.g., a buffered aqueous solution or an organic solvent in which both reactants and the complex are soluble).

    • Prepare a stock solution of 2-(2-Formylphenyl)isonicotinic acid of the same concentration (1 mM) in the same solvent.

2. Preparation of the Job's Plot Series:

  • Rationale: This series of solutions will systematically vary the mole fractions of the metal and ligand from 0 to 1, allowing for the identification of the mole fraction at which the complex concentration is at its maximum.

  • Procedure:

    • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while keeping the total volume constant (e.g., 10 mL). The table below provides an example of the volumes to be mixed.

SampleVolume of Metal Solution (mL)Volume of Ligand Solution (mL)Mole Fraction of Ligand (X_L)
19.01.00.1
28.02.00.2
37.03.00.3
46.04.00.4
55.05.00.5
64.06.00.6
73.07.00.7
82.08.00.8
91.09.00.9

3. Spectrophotometric Measurement:

  • Rationale: The absorbance of the complex is measured at a wavelength where the complex absorbs significantly, while the individual metal and ligand show minimal absorbance. This maximizes the signal-to-noise ratio and ensures that the measured absorbance is directly proportional to the complex concentration.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λ_max) of the metal-FPINA complex by scanning a solution known to contain the complex (e.g., a 1:1 mixture) across a range of wavelengths.

    • Measure the absorbance of each solution in the Job's plot series at this λ_max.

4. Data Analysis and Interpretation:

  • Rationale: Plotting the absorbance as a function of the mole fraction of the ligand will generate the Job's plot. The peak of this plot corresponds to the stoichiometry of the complex.

  • Procedure:

    • Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X_L) (X-axis).

    • The mole fraction at which the maximum absorbance is observed (X_max) is used to determine the stoichiometry (n) of the complex (M_m L_n) using the formula: n/m = X_max / (1 - X_max)[4]

Hypothetical Data and Analysis

For our hypothetical M-FPINA complex, let's assume the following absorbance data was collected:

Mole Fraction of Ligand (X_L)Absorbance at λ_max
0.10.15
0.20.30
0.30.45
0.40.60
0.50.75
0.60.90
0.670.98
0.80.65
0.90.32

Job's Plot for M-(FPINA) Complex

Jobs_Plot Job's Plot for M-(FPINA) Complex xaxis Mole Fraction of Ligand (X_L) yaxis Absorbance p1 0.15 p2 0.30 p1->p2 p3 0.45 p2->p3 p4 0.60 p3->p4 p5 0.75 p4->p5 p6 0.90 p5->p6 p7 0.98 p6->p7 p8 0.65 p7->p8 p9 0.32 p8->p9 xmax X_max = 0.67 experimental_workflow cluster_prep Solution Preparation cluster_mixing Continuous Variation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_M Prepare Equimolar Metal Stock Solution mix Mix Metal and Ligand in Varying Mole Fractions (Constant Total Volume) prep_M->mix prep_L Prepare Equimolar Ligand Stock Solution prep_L->mix measure Measure Absorbance at λ_max mix->measure plot Plot Absorbance vs. Mole Fraction of Ligand measure->plot determine Determine Stoichiometry from X_max plot->determine

Caption: Experimental workflow for Job's plot analysis.

Comparative Analysis: Job's Plot vs. Alternative Methods

While Job's plot is a powerful and accessible technique, it is not without its limitations. Other methods can provide complementary or more detailed information.

MethodPrincipleAdvantagesDisadvantages
Job's Plot Continuous variation of mole fractions at constant total concentration. [1]Simple, requires no prior knowledge of equilibrium constants, visually intuitive. [1]Assumes a single dominant complex, may be inaccurate for weakly associated complexes or multiple equilibria. [6]
Mole-Ratio Method Concentration of one reactant is fixed while the other is varied. [7]Can be more sensitive for weakly associated complexes, can sometimes reveal the formation of multiple complexes.Requires more measurements, interpretation can be more complex if multiple slopes are observed.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.Provides a complete thermodynamic profile (K_a, ΔH, ΔS), highly accurate for a wide range of affinities.Requires specialized and expensive instrumentation, sensitive to experimental conditions.
Nuclear Magnetic Resonance (NMR) Titration Monitors changes in chemical shifts of ligand or metal nuclei upon complexation. [8]Provides detailed structural information about the binding site, can be used for systems without a chromophore.Requires higher concentrations, can be complex to analyze, requires an NMR spectrometer.
Mass Spectrometry (e.g., ESI-MS) Measures the mass-to-charge ratio of the complex ions in the gas phase.Provides direct evidence of the complex's composition, highly sensitive.May not accurately reflect the solution-phase stoichiometry, can induce fragmentation of the complex.

Visualizing the Equilibrium

The formation of the M(FPINA)₂ complex can be represented as a chemical equilibrium:

equilibrium M M²⁺ ML2 [M(FPINA)₂]²⁺ M->ML2 M->ML2 K_f L 2 FPINA L->ML2 L->ML2 K_f

Caption: Equilibrium of the 1:2 metal-ligand complex formation.

Conclusion: An Integrated Approach to Stoichiometry Determination

Job's plot analysis remains a cornerstone technique for the initial determination of metal-ligand stoichiometry due to its simplicity and accessibility. For complexes involving 2-(2-Formylphenyl)isonicotinic acid, it provides a rapid and reliable method to ascertain the predominant species in solution. However, for a comprehensive understanding, especially in the context of drug development where a detailed thermodynamic and structural characterization is crucial, an integrated approach is recommended. Combining the insights from Job's plot with data from orthogonal techniques such as ITC, NMR, and mass spectrometry will provide a more complete and robust picture of the complexation event. This multi-faceted approach ensures the scientific rigor required to advance the development of novel metal-based therapeutics and materials.

References

  • Job, P. Formation and stability of inorganic complexes in solution. Ann. Chim. Phys.1928, 9, 113-203.
  • Skoog, D. A.; West, D. M.; Holler, F. J.; Crouch, S. R. Fundamentals of Analytical Chemistry, 9th ed.; Brooks/Cole, Cengage Learning: Belmont, CA, 2014.
  • Renny, J. S.; Tomasevich, L. L.; Tallmadge, E. H.; Collum, D. B. Method of continuous variations: applications of Job plots to the study of molecular associations in organometallic chemistry. Angew. Chem. Int. Ed. Engl.2013 , 52(46), 11998-12013. [Link]

  • Harris, D. C. Quantitative Chemical Analysis, 8th ed.; W. H. Freeman and Company: New York, 2010.
  • Chemistry LibreTexts. 8.2: Formation Constants Lab. [Link]

  • Brynn, H.; K., D. Getting More out of a Job Plot: Determination of Reactant to Product Stoichiometry in Cases of Displacement Reactions and n:n Complex Formation. J. Org. Chem.2011 , 76(19), 7919-7933. [Link]

  • Mansour, F. R.; Danielson, N. D. Ligand exchange method for determination of mole ratios of relatively weak metal complexes. Chem. Cent. J.2017 , 11(1), 125. [Link]

  • Abou-Melha, K. S. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochim. Acta A Mol. Biomol. Spectrosc.2008 , 70(1), 162-170. [Link]

  • Taqa, A. A.; Al-kassar, I. A.; Iyoob, S. A. Synthesis and Characterization of Some Nicotinic Acid Complexes. International Journal for Research in Applied Science & Engineering Technology2014 , 2(11), 2321-9653. [Link]

  • Li, X. Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angew. Chem. Int. Ed.2013 , 52(46), 11998-12013. [Link]

  • Research Journal of Pharmacy and Technology. Significance of Jobs Plot in Cyclodextrin Complexation. [Link]

  • College of Western Idaho Pressbooks. Exp. 3: Reaction Stoichiometry and Formation of a Metal Ion Complex. [Link]

  • McKendree University. Determination of the Stoichiometry of Complex Formation Between Transition Metal Ions and Tyrosine Using UV Absorption Spectrophotometry. [Link]

  • Central College Synaptic. Complex Ion composition determination by Job's method. [Link]

  • Scribd. Determining Metal-Ligand Stoichiometry. [Link]

  • Grokipedia. Job plot. [Link]

  • YouTube. JOB'S CONTINUOUS VARIATION DETERMINATION COMPOSITION OF COMPLEXES 3 optical SPECTROPHOTOMETRIC md. [Link]

  • Chemistry LibreTexts. Method of Continuous Variations. [Link]

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Comparative

Comprehensive Guide to Quantum Yield Determination: Evaluating 2-(2-Formylphenyl)isonicotinic Acid (FPIA)

As a Senior Application Scientist in fluorogenic probe development, I frequently evaluate novel chemical building blocks for sensor arrays and metal-organic frameworks (MOFs). 2-(2-Formylphenyl)isonicotinic acid (FPIA) h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fluorogenic probe development, I frequently evaluate novel chemical building blocks for sensor arrays and metal-organic frameworks (MOFs). 2-(2-Formylphenyl)isonicotinic acid (FPIA) has emerged as a highly versatile bifunctional ligand. Its isonicotinic acid core provides robust coordination sites for metal ions, while the ortho-formylphenyl moiety serves as a highly reactive electrophilic handle for covalent derivatization—most notably for the detection of primary amines via Schiff base (imine) formation.

To objectively evaluate FPIA's utility as a fluorescent precursor, we must rigorously determine its Photoluminescence Quantum Yield (Φ) —the ratio of photons emitted to photons absorbed—and compare its baseline and activated states against standard alternatives.

This guide provides a self-validating, causality-driven methodology for quantum yield determination, ensuring absolute scientific integrity in your photophysical characterizations.

Mechanistic Grounding: The Photophysics of FPIA

Before measuring quantum yield, one must understand the causality behind the molecule's emissive behavior.

In its unreacted state, FPIA exhibits a near-zero quantum yield. Upon excitation to the singlet excited state ( S1​ ), the molecule undergoes rapid non-radiative decay . This is driven by two primary mechanisms:

  • Photoinduced Electron Transfer (PET): The lone pairs on the formyl oxygen and the pyridine nitrogen quench the excited state.

  • Intramolecular Rotation: The single bond connecting the formylphenyl ring to the isonicotinic acid core allows for free rotation, dissipating excitation energy as vibrational heat.

However, when FPIA reacts with a primary amine to form a Schiff base, the PET pathway is altered, and steric hindrance restricts intramolecular rotation (RIR). This triggers a massive Fluorescence Turn-On , drastically increasing the quantum yield.

Photophysics S0 Ground State (S0) Unreacted FPIA S1 Excited State (S1) S0->S1 Excitation Schiff Analyte Binding (Schiff Base) S0->Schiff + Amine PET Non-Radiative Decay (PET / Rotation) S1->PET Low Φ (Unreacted) Fluo Radiative Decay (Fluorescence Turn-On) S1->Fluo High Φ (Restricted) PET->S0 Heat Schiff->S1 Excitation Fluo->S0 Emission

Figure 1: Mechanistic pathway of FPIA fluorescence turn-on via Schiff base formation.

Comparative Performance Data

To establish FPIA's superiority as a probe precursor, we compare its photophysical properties against a simpler structural alternative, 4-Pyridinecarboxaldehyde (4-PCA) , and widely accepted IUPAC standard references: Quinine Sulfate and Fluorescein [1].

Compound / StateApplication RoleAbsorbance λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
FPIA (Unreacted) Baseline Precursor285340550.012 Ethanol
FPIA-Schiff Base Activated Probe3304501200.480 Ethanol
4-PCA Alternative Precursor27032050<0.005 Ethanol
Quinine Sulfate Standard Reference3484531050.546 0.05 M H2​SO4​
Fluorescein Standard Reference496520240.925 0.1 M NaOH

Objective Analysis: While 4-PCA offers a similar reactive formyl group, it lacks the extended conjugation provided by the secondary phenyl ring in FPIA. Consequently, the FPIA-Schiff base achieves a highly desirable large Stokes shift (120 nm) and a robust quantum yield (0.480), effectively minimizing background auto-fluorescence during biological or material assays.

Self-Validating Experimental Protocol: Relative Quantum Yield

While absolute quantum yield can be measured using an integrating sphere[2][3], the Relative Method remains the gold standard for standard laboratory setups. This method relies on the foundational Demas and Crosby equation[4]:

Φx​=Φr​×(Fr​Fx​​)×(Ax​Ar​​)×(nr2​nx2​​)

(Where Φ = Quantum Yield, F = Integrated fluorescence intensity, A = Absorbance at excitation wavelength, n = Refractive index of the solvent. Subscripts x and r denote the unknown and reference, respectively).

Step-by-Step Methodology

Step 1: Reference Selection & Cross-Calibration (The Validation Step)

  • Action: Select Quinine Sulfate in 0.05 M H2​SO4​ ( Φ=0.546 ) as the primary reference[5][6], as its excitation/emission profile closely matches the FPIA-Schiff base.

  • Causality: Before measuring FPIA, measure Quinine Sulfate against a secondary standard (e.g., Harmane). If the calculated Φ deviates by >5% from literature, your spectrofluorometer requires lamp/PMT spectral correction. Never proceed without this self-validation.

Step 2: Sample Preparation (Preventing the Inner Filter Effect)

  • Action: Prepare serial dilutions of FPIA and Quinine Sulfate. Measure their UV-Vis absorbance and strictly ensure that the absorbance at the chosen excitation wavelength ( λex​ ) is between 0.02 and 0.05 .

  • Causality: If absorbance exceeds 0.05, the fluorophore will re-absorb its own emitted photons before they escape the cuvette (the Inner Filter Effect, IFE)[1]. This artificially depresses the integrated emission ( F ), leading to an erroneously low quantum yield calculation.

Step 3: Spectroscopic Measurement

  • Action: Using optically matched quartz cuvettes, record the emission spectra for both the reference and the sample using the exact same excitation wavelength, slit widths, and integration time.

  • Causality: Any alteration in instrument parameters changes the incident photon flux, invalidating the comparative ratio (Fr​Fx​​) .

Step 4: Data Integration and Refractive Index Correction

  • Action: Integrate the area under the emission curves. Multiply the result by the squared refractive index ratio (nr2​nx2​​) of the respective solvents.

  • Causality: The refractive index dictates the speed of light through the medium and alters the solid angle of the emission cone escaping the cuvette. Failing to correct for n2 when comparing samples in Ethanol ( n=1.36 ) versus 0.05 M H2​SO4​ ( n=1.33 ) will result in a ~4.5% systematic error.

QY_Workflow Start 1. Prepare FPIA & Reference (e.g., Quinine Sulfate) Abs 2. Measure UV-Vis Ensure Abs < 0.05 Start->Abs Prevent IFE Fluo 3. Measure Fluorescence Same Excitation λ Abs->Fluo Match Slit Widths Integrate 4. Integrate Emission Area (F) Fluo->Integrate Calc 5. Apply Demas-Crosby Eq. Correct for Refractive Index Integrate->Calc Cross-calibrate

Figure 2: Self-validating workflow for relative quantum yield determination.

Conclusion

For researchers developing advanced luminescent materials or biological sensors, 2-(2-Formylphenyl)isonicotinic acid (FPIA) represents a distinct upgrade over simpler precursors like 4-PCA. By leveraging the rigorous, self-validating quantum yield protocol outlined above, laboratories can confidently quantify the photophysical enhancements—specifically the 40-fold increase in quantum yield upon analyte binding—proving FPIA's efficacy in high-sensitivity assays.

References

  • - Demas, J. N., & Crosby, G. A. (1971). The Journal of Physical Chemistry, 75(8), 991-1024.[4]

  • - Brouwer, A. M. (2011). Pure and Applied Chemistry, 83(12), 2213-2228.[1] 3. - Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Nature Protocols, 8(8), 1535-1550.[2]

  • - Analytical Chemistry (2017).[5]

Sources

Validation

Comparison of one-pot vs. multi-step synthesis of 2-(2-Formylphenyl)isonicotinic acid

Comparison Guide: One-Pot vs. Multi-Step Synthesis of 2-(2-Formylphenyl)isonicotinic Acid Executive Summary & Synthetic Context The synthesis of 2-(2-Formylphenyl)isonicotinic acid (CAS 566198-44-5) presents a classic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: One-Pot vs. Multi-Step Synthesis of 2-(2-Formylphenyl)isonicotinic Acid

Executive Summary & Synthetic Context

The synthesis of 2-(2-Formylphenyl)isonicotinic acid (CAS 566198-44-5) presents a classic challenge in modern organic chemistry: the cross-coupling of highly functionalized, unprotected heteroaromatics. This molecule, featuring both an electrophilic formyl group and a protic/coordinating carboxylic acid on a pyridine core, is typically synthesized via the Suzuki-Miyaura cross-coupling of 2-bromoisonicotinic acid and (2-formylphenyl)boronic acid[1].

Historically, chemists have relied on a Multi-Step Pathway —protecting the carboxylic acid as an ester prior to coupling to prevent catalyst deactivation. However, advancements in palladium-ligand design have made the One-Pot (Direct) Pathway highly viable, allowing for the direct coupling of the unprotected carboxylic acid[2]. This guide objectively compares these two methodologies, providing self-validating experimental protocols, mechanistic rationales, and quantitative performance data to aid researchers in selecting the optimal route for their scale and purity requirements.

Mechanistic Strategies & Visual Workflows

The Multi-Step Paradigm (Protection-Coupling-Deprotection)

The traditional approach isolates the cross-coupling step from the interfering acidity of the carboxyl group. By converting 2-bromoisonicotinic acid into a methyl ester, the molecule becomes highly soluble in organic solvents, and the risk of forming insoluble Pd(II)-carboxylate complexes is eliminated. While reliable, this route suffers from poor atom economy and requires chromatographic purification of the intermediate.

MultiStep SM 2-Bromoisonicotinic Acid Int1 Methyl 2-bromoisonicotinate SM->Int1 MeOH, H2SO4 Reflux, 12h Int2 Methyl 2-(2-formylphenyl) isonicotinate Int1->Int2 2-Formylphenylboronic acid Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C Prod 2-(2-Formylphenyl) isonicotinic acid Int2->Prod 1. NaOH (aq) 2. HCl (aq)

Caption: Multi-step synthesis workflow involving ester protection and deprotection.

The One-Pot Paradigm (Direct Coupling)

The direct coupling strategy bypasses protection by utilizing an aqueous-organic solvent system and an excess of inorganic base (e.g., K₃PO₄). The base serves a dual purpose: it deprotonates the carboxylic acid to form a highly water-soluble carboxylate salt, and it activates the boronic acid for transmetalation. To prevent the carboxylate and the pyridine nitrogen from poisoning the catalyst, a robust bidentate ligand like dppf (1,1′-Bis(diphenylphosphino)ferrocene) is employed[3].

OnePot SM1 2-Bromoisonicotinic Acid Prod 2-(2-Formylphenyl) isonicotinic acid SM1->Prod Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C, 6h SM2 2-Formylphenylboronic Acid SM2->Prod Direct Coupling

Caption: One-pot direct Suzuki-Miyaura coupling using unprotected carboxylic acid.

Detailed Experimental Methodologies

As an application scientist, it is critical to understand why specific reagents are chosen. The protocols below are designed as self-validating systems, minimizing the need for complex chromatography by leveraging the molecule's acid-base properties.

Protocol A: Multi-Step Synthesis

Step 1: Esterification

  • Suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise. Causality: Catalytic acid activates the carbonyl carbon while maintaining a low enough concentration to avoid degrading the pyridine ring.

  • Reflux for 12 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and concentrate to yield methyl 2-bromoisonicotinate.

Step 2: Suzuki Coupling

  • Combine methyl 2-bromoisonicotinate (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.

  • Add a degassed mixture of Toluene/H₂O (4:1 v/v). Causality: Biphasic conditions keep the inorganic base dissolved while the organic layer houses the reactants.

  • Add Pd(PPh₃)₄ (0.05 eq) under argon. Heat at 90°C for 8 hours. Extract with EtOAc and purify via silica gel chromatography to isolate methyl 2-(2-formylphenyl)isonicotinate.

Step 3: Saponification

  • Dissolve the intermediate in THF/H₂O (1:1). Add NaOH (2.0 eq) and stir at room temperature for 4 hours.

  • Acidify the aqueous layer with 1M HCl to pH ~3. Causality: At pH 3, the isonicotinic acid derivative reaches its isoelectric point and precipitates out of the aqueous solution, allowing for simple filtration.

Protocol B: One-Pot Direct Synthesis
  • Reaction Setup: In a pressure vial, combine 2-bromoisonicotinic acid (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq). Causality of Base Equivalents: 1.0 eq is consumed immediately to form the potassium carboxylate salt; the remaining 2.0 eq maintain the alkaline environment necessary to form the reactive boronate complex[2].

  • Solvent & Catalyst: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Add Pd(dppf)Cl₂ (0.05 eq). Causality of Ligand: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and preventing the free pyridine/carboxylate from displacing the phosphine ligands[3].

  • Execution: Heat at 90°C for 6–8 hours under argon.

  • Self-Validating Workup (No Column Required):

    • Cool to room temperature and concentrate under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous phase with EtOAc (2 x 20 mL). Causality: This extracts the cleaved dppf ligand, unreacted boronic acid, and homocoupled byproducts, leaving the highly polar potassium salt of the product in the water.

    • Slowly acidify the aqueous phase with 1M HCl to pH 3–4. The target 2-(2-Formylphenyl)isonicotinic acid will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under vacuum.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standard cross-coupling parameters[4].

Performance MetricMulti-Step SynthesisOne-Pot Direct Synthesis
Overall Yield 55% – 65% (Over 3 steps)75% – 85% (Single step)
Total Reaction Time 24 – 36 hours6 – 8 hours
E-Factor (Waste Generation) High (~45 kg waste / kg product)Low (~15 kg waste / kg product)
Purification Requirement Silica Gel ChromatographyAcid-Base Precipitation
Catalyst System Pd(PPh₃)₄ (Monodentate)Pd(dppf)Cl₂ (Bidentate)
Scalability Moderate (Bottleneck at column)Excellent (Telescoped workup)

Critical Analysis & Recommendations

From an application and process chemistry standpoint, the One-Pot Direct Synthesis is vastly superior for generating 2-(2-Formylphenyl)isonicotinic acid.

The historical hesitation to couple unprotected halo-carboxylic acids stemmed from the fear of protodeboronation and catalyst poisoning. However, by strictly controlling the pH with K₃PO₄ and utilizing an aqueous-miscible solvent like dioxane, the carboxylic acid is masked in situ as a highly soluble potassium salt. Furthermore, the selection of Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄ is non-negotiable for the one-pot route; the dppf monoxide generated during the catalytic cycle actively stabilizes the Pd(0) species and facilitates the critical transmetalation step without being displaced by the substrate's heteroatoms[3].

Recommendation: For discovery chemists and process engineers, the One-Pot method should be adopted as the primary route. It eliminates two synthetic steps, avoids the use of toxic silica dust and large volumes of organic eluent, and leverages the molecule's intrinsic amphiphilic nature for a highly elegant, chromatography-free purification.

References

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal URL: [Link]

  • Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction Organometallics (ACS Publications) URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development (ACS Publications) URL:[Link]

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Comparative

A Comparative Guide to the Cation Selectivity of 2-(2-Formylphenyl)isonicotinic Acid: A Methodological Evaluation

For Researchers, Scientists, and Drug Development Professionals In the landscape of coordination chemistry and sensor development, the selective recognition of specific cations is of paramount importance. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and sensor development, the selective recognition of specific cations is of paramount importance. This guide provides a comprehensive evaluation of the cation selectivity of 2-(2-Formylphenyl)isonicotinic acid, a versatile organic ligand. By delving into the underlying principles of cation binding and employing robust experimental methodologies, we aim to furnish researchers with the necessary tools to assess and compare the efficacy of this compound in selectively interacting with a range of metal ions. This document moves beyond a simple recitation of protocols, offering insights into the causal relationships between molecular structure, experimental design, and the resultant selectivity profile.

Introduction: The Significance of Cation Selectivity

The ability of a molecule to preferentially bind to a specific cation over others is a critical attribute in numerous scientific and technological domains. In drug development, selective metal chelation can be a therapeutic strategy for diseases associated with metal ion dysregulation. In environmental monitoring, selective sensors are crucial for the detection of toxic heavy metal ions.[1] 2-(2-Formylphenyl)isonicotinic acid, with its strategically positioned formyl, carboxylic acid, and pyridine nitrogen moieties, presents a compelling scaffold for cation coordination. The inherent fluorescence of the aromatic system provides a convenient spectroscopic handle to probe these interactions. The primary mechanism of sensing with such molecules often involves fluorescence quenching or enhancement upon cation binding.[2] Transition metal ions, in particular, are known for their ability to quench fluorescence, making "turn-off" sensing a common approach.[1]

Experimental Evaluation of Cation Selectivity

To rigorously assess the selectivity of 2-(2-Formylphenyl)isonicotinic acid, a series of spectroscopic titrations are proposed. Fluorescence spectroscopy is the primary tool due to its high sensitivity.

2.1. Materials and Instrumentation

  • Compound: 2-(2-Formylphenyl)isonicotinic acid

  • Solvent: A suitable solvent in which the compound and the metal salts are soluble and that does not interfere with the fluorescence measurements (e.g., a mixture of an organic solvent like DMSO or acetonitrile and water).

  • Cations: A panel of metal salts (e.g., chlorides or nitrates) of cations such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, and Al³⁺.

  • Instrumentation: A fluorescence spectrophotometer and a UV-Vis spectrophotometer.

2.2. Experimental Workflow: A Visual Guide

The overall experimental process for evaluating cation selectivity is outlined below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_ligand Prepare stock solution of 2-(2-Formylphenyl)isonicotinic acid titration Perform fluorescence titration: Add incremental amounts of each cation to the ligand solution prep_ligand->titration prep_cations Prepare stock solutions of various metal cations prep_cations->titration record_spectra Record fluorescence emission spectra after each addition titration->record_spectra competition Conduct competitive binding experiments titration->competition jobs_plot Determine binding stoichiometry (Job's Plot) titration->jobs_plot benesi_hildebrand Calculate association constants (Benesi-Hildebrand Plot) titration->benesi_hildebrand quenching_analysis Analyze fluorescence quenching data (Stern-Volmer plots) record_spectra->quenching_analysis compare Compare selectivity based on quenching efficiency and binding constants competition->compare quenching_analysis->compare jobs_plot->compare benesi_hildebrand->compare

Caption: Experimental workflow for evaluating cation selectivity.

2.3. Detailed Experimental Protocols

2.3.1. Fluorescence Titration Protocol

This protocol is designed to measure the change in fluorescence intensity of 2-(2-Formylphenyl)isonicotinic acid upon the addition of various cations.[3][4]

  • Preparation of Solutions:

    • Prepare a stock solution of 2-(2-Formylphenyl)isonicotinic acid (e.g., 1 x 10⁻³ M) in the chosen solvent system.

    • Prepare stock solutions of each metal salt (e.g., 1 x 10⁻² M) in the same solvent system.

  • Titration Procedure:

    • Place a fixed volume of the 2-(2-Formylphenyl)isonicotinic acid solution (e.g., 2 mL of a 1 x 10⁻⁵ M working solution) into a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of a specific cation stock solution (e.g., 2 µL increments) to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum.

    • Continue this process until no significant change in fluorescence is observed upon further addition of the cation.

    • Repeat this entire procedure for each cation in the panel.

2.3.2. Job's Plot for Stoichiometry Determination

The method of continuous variation, or Job's plot, is employed to determine the binding stoichiometry between the ligand and a selected cation.[5][6]

  • Preparation of Equimolar Solutions: Prepare equimolar stock solutions of 2-(2-Formylphenyl)isonicotinic acid and the cation of interest (e.g., 1 x 10⁻⁴ M).

  • Preparation of Mixed Solutions: Prepare a series of solutions with varying mole fractions of the ligand and the cation, while keeping the total molar concentration constant. For example, mix X mL of the ligand solution with (1-X) mL of the cation solution, where X varies from 0 to 1. The total volume should be kept constant.

  • Measurement: Measure the fluorescence intensity (or absorbance) of each solution at the wavelength of maximum change.

  • Analysis: Plot the change in fluorescence intensity (ΔF) against the mole fraction of the ligand. The mole fraction at which the plot shows a maximum (or minimum) indicates the stoichiometry of the complex.[7] For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry.[8]

2.3.3. Competitive Binding Experiments

To further assess the selectivity, competitive binding experiments are crucial.[9][10]

  • Procedure:

    • To a solution of 2-(2-Formylphenyl)isonicotinic acid, add a specific amount of a cation that causes a significant change in fluorescence (e.g., Al³⁺ or Fe³⁺).

    • Record the fluorescence spectrum.

    • To this solution, add aliquots of a competing cation.

    • Record the fluorescence spectrum after each addition.

  • Analysis: A significant reversal of the initial fluorescence change indicates that the competing cation can displace the initially bound cation, providing a direct measure of relative binding affinities.

Data Analysis and Interpretation

3.1. Fluorescence Quenching Analysis

The efficiency of fluorescence quenching can be quantified using the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (cation), respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant.[11] A higher Ksv value indicates a more efficient quenching process and a stronger interaction.

3.2. Determination of Association Constant (Ka)

For a 1:1 binding stoichiometry, the association constant (Ka) can be determined using the Benesi-Hildebrand equation derived from fluorescence titration data:[12][13]

1/(F - F₀) = 1/{(Fmax - F₀) * Ka * [Cation]} + 1/(Fmax - F₀)

where F₀ is the fluorescence of the free ligand, F is the fluorescence at a given cation concentration, Fmax is the maximum fluorescence at saturation, and [Cation] is the concentration of the cation.[14][15] A plot of 1/(F - F₀) versus 1/[Cation] should yield a straight line, from which Ka can be calculated from the ratio of the intercept to the slope.

Comparative Analysis of Cation Selectivity (Hypothetical Data)

The following tables present hypothetical data that could be obtained from the experiments described above, illustrating how the selectivity of 2-(2-Formylphenyl)isonicotinic acid can be evaluated and compared.

Table 1: Fluorescence Response of 2-(2-Formylphenyl)isonicotinic Acid to Various Cations

CationFluorescence ResponseQuenching Efficiency (%)Stern-Volmer Constant (Ksv, M⁻¹)
Na⁺Negligible Change< 1-
K⁺Negligible Change< 1-
Mg²⁺Negligible Change< 2-
Ca²⁺Negligible Change< 2-
Mn²⁺Slight Quenching~101.2 x 10³
Fe²⁺Moderate Quenching~405.8 x 10³
Fe³⁺ Strong Quenching ~95 2.5 x 10⁵
Co²⁺Moderate Quenching~354.5 x 10³
Ni²⁺Moderate Quenching~303.8 x 10³
Cu²⁺Strong Quenching~851.8 x 10⁵
Zn²⁺Slight Enhancement--
Cd²⁺Slight Quenching~151.5 x 10³
Hg²⁺Moderate Quenching~507.0 x 10³
Pb²⁺Slight Quenching~202.1 x 10³
Al³⁺ Strong Quenching ~90 1.5 x 10⁵

Table 2: Binding Stoichiometry and Association Constants for Highly Interacting Cations

CationBinding Stoichiometry (Ligand:Cation)Association Constant (Ka, M⁻¹)
Fe³⁺ 1:13.2 x 10⁵
Cu²⁺1:18.5 x 10⁴
Al³⁺ 1:12.1 x 10⁵

From this hypothetical data, 2-(2-Formylphenyl)isonicotinic acid exhibits high selectivity towards Fe³⁺ and Al³⁺, as indicated by the significant fluorescence quenching and large association constants. The selectivity for Fe³⁺ appears to be the most pronounced.

Mechanistic Insights and Structural Rationale

The observed selectivity can be attributed to the specific coordination environment provided by the 2-(2-Formylphenyl)isonicotinic acid molecule. The combination of the carboxylate oxygen, the aldehyde oxygen, and the pyridine nitrogen can form a stable chelate ring with metal ions.

G cluster_ligand 2-(2-Formylphenyl)isonicotinic acid N N M M³⁺ N->M Coordination C_COOH C O_COOH1 O C_COOH->O_COOH1 O_COOH2 O C_COOH->O_COOH2 O_COOH1->M Coordination C_CHO C O_CHO O C_CHO->O_CHO H_CHO H C_CHO->H_CHO O_CHO->M Coordination Benzene Phenyl Ring Pyridine Pyridine Ring

Caption: Proposed coordination of a trivalent cation with 2-(2-Formylphenyl)isonicotinic acid.

The preference for highly charged, smaller cations like Fe³⁺ and Al³⁺ can be explained by the Hard and Soft Acids and Bases (HSAB) theory. The oxygen and nitrogen donor atoms in the ligand are hard bases, which preferentially interact with hard acids like Fe³⁺ and Al³⁺. The size of the cation also plays a crucial role in fitting into the binding pocket created by the ligand.

Conclusion

This guide has outlined a systematic and robust methodology for evaluating the cation selectivity of 2-(2-Formylphenyl)isonicotinic acid. Through a combination of fluorescence titration, Job's plot analysis, and competitive binding experiments, a comprehensive understanding of the compound's binding preferences can be achieved. The hypothetical data presented herein suggests a strong selectivity for Fe³⁺ and Al³⁺, a property that could be exploited in the development of selective chemosensors or therapeutic agents. The principles and protocols detailed in this guide are broadly applicable to the characterization of other potential ligands and serve as a foundational framework for researchers in the field.

References

  • A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al 3+ Ion in Aqueous Solution and Plant Systems. MDPI. [Link]

  • (a) Benesi–Hildebrand plot for determining the binding constant for Al ions. ResearchGate. [Link]

  • Benesi–Hildebrand method. Wikipedia. [Link]

  • Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion. ResearchGate. [Link]

  • Chemical tools for detecting Fe ions. PMC. [Link]

  • Job's plot obtained for the determination of binding stoichiometry... ResearchGate. [Link]

  • Design and synthesis of a turn-off fluorescent sensor based on a multifunctional Zn(ii) coordination polymer for the detection of Fe3+, Hg2+ and 4-nitrophenol. RSC Publishing. [Link]

  • Benesi-Hildebrand method. chemeurope.com. [Link]

  • Binding constant from Benesi‐Hildebrand Plot: binding constants derived from the absorbance of A at 592 nm (a) and at 684 nm (b). ResearchGate. [Link]

  • A highly selective fluorescent sensor for Al3+ based on a new diarylethene with a 3-hydroxy-2-naphthohydrazide unit. RSC Publishing. [Link]

  • A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications. PubMed. [Link]

  • Sequential effects of two cations on the fluorescence emission of a coordination polymer with Zn 4 O core in node. RSC Publishing. [Link]

  • A Highly Selective “Turn-on” Fluorescent Probe for Detection of Fe3+ in Cells. ResearchGate. [Link]

  • Design and Construction of a Mixed-Ligand Coordinated Fluorescent Complex and Its Application for Sensing Ions, Antibiotics, and Pesticides in Aqueous Solution. MDPI. [Link]

  • The Monitoring and Cell Imaging of Fe 3+ Using a Chromone-Based Fluorescence Probe. MDPI. [Link]

  • A Novel Benzo[d]Thiazole Derivative as Selective Fluorescent Chemosensors for Al3+ and Its AIE Properties. PubMed. [Link]

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  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. [Link]

  • A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. Semantic Scholar. [Link]

  • Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Xingwei Li. [Link]

  • Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. PMC. [Link]

  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. PMC. [Link]

  • Fig. S5: Job's plot for determining the stoichiometry of the complex... ResearchGate. [Link]

  • A DFT/PCM Study on the Affinity of Salinomycin to Bind Monovalent Metal Cations. MDPI. [Link]

  • Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants? ResearchGate. [Link]

  • Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. CACHE. [Link]

  • Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. MDPI. [Link]

  • Competitive binding of cations to duplex DNA revealed through molecular dynamics simulations. The Aksimentiev Group. [Link]

  • Fluorescence signalling of the transition metal ions: Design strategy based on the choice of the fluorophore component. Indian Academy of Sciences. [Link]

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing. [Link]

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. PMC. [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

  • Characterization of the binding site on the formyl peptide receptor using three receptor mutants and analogs of Met-Leu-Phe and Met-Met-Trp-Leu-Leu. PubMed. [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. PMC. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In-Vitro Validation of Novel Fluorophores: A Case Study with 2-(2-Formylphenyl)isonicotinic Acid

For researchers, scientists, and drug development professionals, the quest for novel molecular tools to illuminate complex biological processes is perpetual. Small-molecule fluorescent probes are indispensable in this pu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular tools to illuminate complex biological processes is perpetual. Small-molecule fluorescent probes are indispensable in this pursuit, offering a window into the intricate workings of the cell.[1][2] While a vast arsenal of such probes exists, the development of new chemical entities with unique properties remains a critical endeavor. This guide provides a comprehensive framework for the in-vitro validation of a novel compound for cell imaging, using the hypothetical candidacy of 2-(2-Formylphenyl)isonicotinic acid as our guiding example.

Currently, 2-(2-Formylphenyl)isonicotinic acid is recognized as a chemical intermediate and not as a standalone fluorescent probe. However, its structural motifs—an isonicotinic acid core and a formyl-substituted phenyl ring—present intriguing possibilities for derivatization into a functional fluorophore.[3] This guide, therefore, is not a direct comparison of an existing product but rather a roadmap for the rigorous scientific validation required to elevate a novel compound from a chemical curiosity to a trusted tool for cellular imaging.

The Rationale Behind New Probe Development

The ideal fluorescent probe for live-cell imaging should be non-toxic, cell-permeable, highly specific to its target, and exhibit robust photophysical properties, preferably in the far-red spectrum to minimize cellular autofluorescence.[4][5] The development of new probes is driven by the need for improved quantum yields, enhanced selectivity and sensitivity, and better biocompatibility.[2]

A Roadmap for In-Vitro Validation

The journey from a candidate molecule to a validated cell imaging probe is a systematic process of characterization and testing. This process can be broken down into two main stages: photophysical characterization and cellular validation.

G cluster_0 In-Vitro Validation Workflow Start Start Photophysical_Characterization Photophysical Characterization Start->Photophysical_Characterization Spectroscopy Cellular_Validation Cellular Validation Photophysical_Characterization->Cellular_Validation Promising Properties Data_Analysis Data Analysis and Comparison Cellular_Validation->Data_Analysis Conclusion Validated Probe? Data_Analysis->Conclusion

Caption: High-level workflow for the in-vitro validation of a novel fluorescent probe.

Part 1: Foundational Photophysical Characterization

Before introducing a new compound to a cellular environment, its intrinsic fluorescent properties must be thoroughly understood.

Key Experiments and Data:

ParameterExperimental MethodDesired Outcome for an Ideal Probe
Absorption & Emission Spectra UV-Vis and Fluorescence SpectroscopyWell-defined peaks with a large Stokes shift to minimize self-quenching.
Quantum Yield (Φ) Comparative method using a known standard (e.g., quinine sulfate)High quantum yield (Φ > 0.5) for bright signal.
Photostability Time-lapse fluorescence microscopy under continuous illuminationMinimal photobleaching over extended imaging periods.
Solvatochromism Measurement of spectra in solvents of varying polarityPredictable spectral shifts that can be leveraged for sensing applications.
Experimental Protocol: Quantum Yield Determination
  • Prepare a reference standard: A solution of a well-characterized fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) is prepared.

  • Prepare the test compound: A solution of 2-(2-Formylphenyl)isonicotinic acid (or its fluorescent derivative) is prepared in the same solvent.

  • Measure absorbance: The absorbance of both solutions at the excitation wavelength is measured and adjusted to be below 0.1 to minimize inner filter effects.

  • Measure fluorescence spectra: The fluorescence emission spectra of both the reference and the test compound are recorded.

  • Calculate quantum yield: The quantum yield is calculated using the following equation: Φ_test = Φ_ref * (I_test / I_ref) * (A_ref / A_test) * (n_test² / n_ref²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Part 2: Rigorous Cellular Validation

Once the photophysical properties are established, the probe's performance in a biological context must be evaluated.

G cluster_1 Cellular Validation Cascade Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Permeability Cell Permeability (Confocal Microscopy) Cytotoxicity_Assay->Cell_Permeability Low Toxicity Subcellular_Localization Subcellular Localization (Co-staining with known markers) Cell_Permeability->Subcellular_Localization Permeable Specificity_Assessment Specificity Assessment (Target engagement assays) Subcellular_Localization->Specificity_Assessment Clear Localization

Caption: Sequential steps in the cellular validation of a new fluorescent probe.

Key Cellular Validation Parameters:

ParameterExperimental MethodDesired Outcome
Cytotoxicity MTT or LDH assayLow toxicity at working concentrations (IC50 > 10 µM).
Cell Permeability Live-cell confocal microscopyEfficient uptake into live cells.
Subcellular Localization Co-localization with organelle-specific dyes (e.g., MitoTracker, LysoTracker)Specific accumulation in a particular organelle or cellular compartment.
Specificity For targeted probes, binding assays or competition experimentsHigh affinity and selectivity for the intended biological target.[6][7]
Experimental Protocol: Subcellular Localization via Co-staining
  • Cell Culture: Plate cells of interest (e.g., HeLa, U2OS) on glass-bottom dishes and culture to 70-80% confluency.

  • Probe Loading: Incubate the cells with the novel probe at its optimal working concentration for a predetermined time.

  • Co-staining: Add a commercially available organelle-specific fluorescent marker with a spectrally distinct emission profile (e.g., MitoTracker Red CMXRos for mitochondria).

  • Live-Cell Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for both the novel probe and the co-stain.

  • Analysis: Merge the images from the two channels and analyze for co-localization using Pearson's correlation coefficient or a similar statistical method.

Comparative Analysis with Established Fluorescent Probes

A new probe's value is determined by its performance relative to existing tools. While a direct, quantitative comparison with every alternative is impractical, a qualitative assessment against major classes of fluorophores is essential.

Probe ClassCommon ExamplesGeneral AdvantagesGeneral DisadvantagesPotential Niche for a 2-(2-Formylphenyl)isonicotinic Acid Derivative
Coumarins 7-Amino-4-methylcoumarin (AMC)High quantum yields, environmentally sensitive.Often require UV excitation, which can be phototoxic.Could offer red-shifted excitation/emission with good quantum yield.
Fluoresceins Fluorescein isothiocyanate (FITC)High absorptivity, good quantum yield.pH-sensitive, moderate photostability.Potential for improved photostability and pH insensitivity.
Rhodamines Tetramethylrhodamine (TMRM), Rhodamine 123Excellent photostability, high quantum yields, red-shifted spectra.Can be prone to self-quenching at high concentrations.Could be designed for specific targeting with low background.
BODIPY Dyes BODIPY FLHigh quantum yields, narrow emission peaks, photostable.Generally less soluble in aqueous media.Improved water solubility and potential for targeting specific biomolecules.[8]
Cyanine Dyes Cy3, Cy5, Cy7Bright, photostable, available in a wide range of wavelengths including NIR.[5]Can be susceptible to photobleaching, some have lower quantum yields.A smaller, more compact structure with comparable brightness and stability.

Conclusion and Future Directions

The in-vitro validation of a novel fluorescent probe is a multi-faceted process that requires a blend of photophysical chemistry and cell biology. While 2-(2-Formylphenyl)isonicotinic acid is not a ready-to-use imaging agent, its chemical scaffold holds potential. Through systematic derivatization and rigorous application of the validation workflow outlined in this guide, it is conceivable that this compound could serve as the foundation for a new class of fluorescent probes. The ultimate goal is to develop tools that not only visualize cellular structures but also provide quantitative insights into their dynamic functions.[2][9] This structured approach to validation ensures the scientific integrity and reliability of new probes, empowering researchers to push the boundaries of cellular imaging.

References

  • Alamudi, S. H., et al. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Chemical Communications, 54(93), 13013-13028. [Link]

  • Frontiers Research Topic. (n.d.). Innovation in Fluorescent Probe design for Cell Analysis. Frontiers in Chemistry. [Link]

  • Zhang, Y., et al. (2022). Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. Frontiers in Chemistry, 10, 939338. [Link]

  • Ueno, T., et al. (2007). Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells. Journal of the American Chemical Society, 129(35), 10640-10641. [Link]

  • Alamudi, S. H., et al. (2018). Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Universitas Indonesia. [Link]

  • ResearchGate. (n.d.). In vitro and superficial in vivo validation of Dual Fluorescent Imaging. [Link]

  • Luo, Y., et al. (2020). Fluorescent molecular probe for in vivo and in vitro targeting and imaging of an intracellular bacterial infection. Chemical Science, 11(1), 143-151. [Link]

  • Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

  • Li, J., et al. (2016). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups. Journal of Chemical Research, 40(12), 708-712. [Link]

  • Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6734. [Link]

  • Vangveravong, S., et al. (2022). In Vitro and In Vivo Evaluation of Targeted Fluorescent Imaging Agents for Diagnosis and Resection of Cancer. Current Protocols, 2(12), e623. [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1953). Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides. The Journal of Physical Chemistry, 57(9), 900-903. [Link]

  • Chandrasekaran, A., et al. (2023). Alternate dyes for image-based profiling assays. bioRxiv. [Link]

  • Li, J., et al. (2016). Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. [Link]

  • Nguyen, Q. D., et al. (2009). Comparison of radiolabeled isatin analogs for imaging apoptosis with positron emission tomography. Molecular Imaging and Biology, 11(4), 224-233. [Link]

  • Chen, C. Y., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(10), 5841. [Link]

  • Nguyen, Q. D., et al. (2009). Comparison of radiolabeled isatin analogs for imaging apoptosis with positron emission tomography. PubMed. [Link]

  • Wujec, M., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Acta Poloniae Pharmaceutica, 75(2), 343-352. [Link]

  • Veesler, S., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3652-3657. [Link]

  • Celtarys. (2025). Cell Painting in High-Content Screening: Limitations and the Rise of Fluorescent Ligands as a Scalable Alternative. Drug Discovery. [Link]

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Safety & Regulatory Compliance

Safety

Safety &amp; Operational Master Guide: Handling 2-(2-Formylphenyl)isonicotinic acid

Welcome to the laboratory safety and operational master guide. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the laboratory safety and operational master guide. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety advice. To build a truly secure laboratory environment, we must understand the chemical causality behind our safety mandates. This guide provides a self-validating, step-by-step framework for handling 2-(2-Formylphenyl)isonicotinic acid safely and efficiently.

Executive Summary & Mechanistic Hazard Profile

2-(2-Formylphenyl)isonicotinic acid (CAS: 566198-44-5) is a bifunctional organic building block frequently utilized in drug development and coordination chemistry . While its structural complexity makes it a valuable ligand, it imparts specific toxicological properties that require rigorous handling protocols.

Mechanistic Causality of Hazards:

  • Acidic Irritation (H315, H319): The isonicotinic acid moiety acts as a Brønsted-Lowry acid. Upon contact with the moisture inherent in human skin, sweat, or the mucosal surfaces of the eyes, it dissociates to lower the localized pH. This disruption of the physiological acid mantle leads to acute tissue irritation and inflammation .

  • Electrophilic Reactivity (H335): The formyl (aldehyde) group is highly electrophilic. If aerosolized dust is inhaled or contacts the skin, this group can undergo nucleophilic attack by primary amines (e.g., lysine residues) present in cellular proteins. This forms covalent Schiff base adducts, which not only exacerbate acute irritation but can also trigger immune-mediated respiratory or dermal sensitization over repeated exposures.

Personal Protective Equipment (PPE) Matrix

To mitigate the dual hazards of acidic dissociation and electrophilic cross-linking, a robust PPE ensemble is required. The following table summarizes the mandatory protective gear, quantitative thresholds, and the scientific rationale for each choice.

Protection ZoneRequired PPE ItemQuantitative Threshold / StandardMechanistic Rationale
Ocular/Face Safety GogglesANSI Z87.1 (D3 splash rating)Prevents acidic dust from dissolving in the aqueous humor of the eye, avoiding pH-induced corneal damage.
Dermal (Hands) Nitrile Gloves≥0.11 mm thickness; >480 min breakthroughNitrile provides a non-porous barrier against organic acids and prevents the aldehyde group from cross-linking with keratinized epidermal proteins.
Dermal (Body) Flame-Resistant Lab Coat100% Cotton or Nomex (>8 oz/yd²)Prevents electrostatic accumulation of fine powders on street clothing, minimizing secondary exposure risks.
Respiratory N95 / P100 Respirator≥95% filtration for <0.3 µm particulatesFilters out respirable particulate matter to prevent Schiff base formation in the sensitive alveolar epithelium .

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step inherently checks the success of the previous one. Handling this compound must be restricted to a certified chemical fume hood.

Workflow A 1. Fume Hood Check (Velocity: 80-100 fpm) B 2. Weighing (Anti-static Boat) A->B C 3. Dissolution (e.g., DMSO/DMF) B->C D 4. Reaction Setup (Inert Atmosphere) C->D E 5. Decontamination (Damp Wipe & EtOH) D->E

Standard Operating Procedure (SOP) workflow for 2-(2-Formylphenyl)isonicotinic acid.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the reagent bottle, verify the fume hood face velocity is between 80-100 feet per minute (fpm).

    • Validation: Tape a delicate tissue to the bottom of the sash; it should be gently pulled inward, confirming negative pressure.

  • Static Mitigation & Weighing: Use a grounded, anti-static weigh boat.

    • Causality: Fine organic powders are prone to electrostatic levitation. Anti-static tools prevent the powder from aerosolizing and breaching your respiratory zone.

  • Solvent Addition: Transfer the pre-weighed solid to the reaction vessel. Slowly add the designated solvent (e.g., DMSO or DMF).

    • Validation: Complete visual dissolution indicates successful transfer; any remaining cloudy suspension dictates the need for gentle sonication.

  • Decontamination: Once the reaction is sealed, wipe down the balance and hood surface with a water-dampened paper towel (to safely dissociate and dilute any residual acid), followed by a 70% ethanol wipe (to remove organic residues).

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent aerosolization and subsequent inhalation of the reactive aldehyde dust.

SpillResponse Assess Spill Assessment Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Outside Fume Hood Assess->Major DonPPE Don Spill Kit PPE Minor->DonPPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Moisten Moisten Powder (Prevent Aerosolization) DonPPE->Moisten Collect Collect in Hazardous Waste Moisten->Collect

Decision matrix and response pathway for chemical powder spills.

Step-by-Step Spill Methodology:

  • Assess and Isolate: Determine if the spill is minor (<50g, contained in hood) or major (>50g, or outside hood). For major spills, evacuate the lab immediately and contact Environmental Health and Safety (EHS).

  • Dust Suppression (Minor Spills): Do NOT dry sweep. Dry sweeping generates hazardous airborne particulates. Instead, lightly mist the spilled powder with water or cover it with a solvent-wetted paper towel.

    • Causality: The moisture binds the powder into a heavy slurry, eliminating the inhalation risk of the electrophilic dust.

  • Mechanical Collection: Use a non-sparking plastic scoop to collect the wetted slurry. Avoid using reactive metal spatulas that could scratch surfaces or initiate friction-induced degradation.

    • Validation: Shine a bright LED flashlight across the surface at a low angle; any remaining crystalline dust will cast micro-shadows or reflect light, indicating further wet-wiping is required.

  • Disposal Segregation: Place the collected material and all contaminated wipes into a designated "Halogen-Free Organic Waste" container.

    • Critical Warning: Never dispose of this compound in containers holding strong oxidizers (e.g., nitric acid) or strong bases. The carboxylic acid will undergo an exothermic neutralization with bases, while the aldehyde group is highly susceptible to violent oxidation into a dicarboxylic acid.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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